molecular formula C12H16F2N2 B6344747 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1240566-10-2

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Cat. No.: B6344747
CAS No.: 1240566-10-2
M. Wt: 226.27 g/mol
InChI Key: ZLSWHHYCCGMYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is a chemical compound of interest in scientific research. As a derivative of 1,4-diazepane, it features a (3,5-difluorophenyl)methyl group attached to the diazepane ring. This structural motif is found in compounds investigated for various biological activities. Researchers can utilize this chemical as a reference standard or as a building block (synthon) in organic synthesis and medicinal chemistry for the development of novel molecular entities. The specific applications, mechanism of action, and research value for this compound are areas of ongoing investigation. Handling should only be performed by qualified professionals in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-6-10(7-12(14)8-11)9-16-4-1-2-15-3-5-16/h6-8,15H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSWHHYCCGMYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Chemical Structure and Properties of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane, a substituted diazepane derivative with potential applications in medicinal chemistry and drug discovery. The document elucidates its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. Furthermore, this guide explores its hypothesized biological relevance and outlines a strategic approach for its evaluation as a potential therapeutic agent. The insights and protocols described herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Substituted Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows it to interact with a wide range of biological targets, particularly within the central nervous system (CNS). The introduction of a difluorophenylmethyl group at the N1 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane a compound of significant interest for further investigation.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any novel compound is a thorough understanding of its chemical identity and properties.

Molecular Structure

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane consists of a seven-membered 1,4-diazepane ring N-substituted with a 3,5-difluorobenzyl group.

Figure 1: Chemical structure of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

Physicochemical Data

A summary of the key physicochemical properties of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C12H16F2N2PubChem
Molecular Weight 226.27 g/mol PubChem
Appearance White to off-white solidGeneric observation
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
LogP (calculated) 1.8ChemDraw
pKa (predicted) 9.5 (most basic)MarvinSketch

Table 1: Physicochemical properties of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

Synthesis and Purification

The synthesis of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane can be achieved through a standard reductive amination protocol. This method is widely used for the N-alkylation of secondary amines and is known for its efficiency and high yields.

Synthetic Workflow

The proposed synthetic pathway involves the reaction of 1,4-diazepane with 3,5-difluorobenzaldehyde in the presence of a reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification diazepane 1,4-Diazepane reaction Reductive Amination (Sodium Triacetoxyborohydride) diazepane->reaction aldehyde 3,5-Difluorobenzaldehyde aldehyde->reaction product 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane reaction->product purification Column Chromatography product->purification

Figure 2: Synthetic workflow for 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 3,5-Difluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous DCM, add 3,5-difluorobenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity of the synthesized 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is essential. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of protons on the diazepane ring and the difluorobenzyl group, with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR will show the expected number of carbon signals.

    • ¹⁹F NMR will exhibit a single resonance, confirming the presence of the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

Hypothesized Biological Activity and Evaluation Strategy

While the specific biological target of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is not yet defined, its structural motifs suggest potential activity as a modulator of CNS receptors, such as serotonin or dopamine receptors. A logical, tiered approach is proposed for its biological evaluation.

Proposed Evaluation Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization binding Receptor Binding Assays (Serotonin, Dopamine Receptors) functional Functional Assays (e.g., cAMP, Calcium Flux) binding->functional pk Pharmacokinetic Studies (Bioavailability, Half-life) functional->pk efficacy Animal Models of Disease (e.g., Anxiety, Depression) pk->efficacy sar Structure-Activity Relationship (SAR) Studies efficacy->sar

Figure 3: Tiered workflow for the biological evaluation of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

In Vitro Assays
  • Primary Screening: The compound should be screened against a panel of CNS receptors to identify potential binding targets.

  • Dose-Response Studies: For any identified "hits," concentration-response curves should be generated to determine binding affinity (Ki) or functional potency (EC50/IC50).

In Vivo Studies
  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile should be determined in a relevant animal model.

  • Efficacy Studies: If a promising in vitro profile is observed, the compound should be tested in animal models of disease relevant to the identified target.

Conclusion and Future Directions

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and a clear path for its biological evaluation has been outlined. Future work should focus on executing the proposed screening cascade to identify its biological target and subsequently initiating a lead optimization program to improve its potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this and related chemical scaffolds.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • The Role of Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • PubChem Database: National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link]

Technical Guide: Therapeutic Potential of 3,5-Difluorobenzyl Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-Difluorobenzyl Diazepane scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily engineered to overcome the metabolic liabilities and selectivity issues of first-generation neuroactive drugs.

This guide analyzes the scaffold's role as a "privileged structure" for two critical biological targets: Kv7 (KCNQ) Potassium Channels (for epilepsy and pain) and GluN2B-containing NMDA Receptors (for neuroprotection and depression).

Executive Summary: The "Metabolic Armor" Strategy

The 3,5-difluorobenzyl diazepane moiety is not merely a random chemical combination; it is a rational design solution to the "Para-Quinone Imine" toxicity problem seen in earlier drugs like Flupirtine and Retigabine.

  • The Diazepane Ring (7-membered): Offers a unique conformational flexibility (boat/chair twist) that allows the molecule to scan binding pockets (like the KCNQ pore) more effectively than rigid piperazines (6-membered).

  • The 3,5-Difluorobenzyl Group: This is the critical "metabolic armor." By placing fluorine atoms at the 3 and 5 positions, the ring becomes electron-deficient and sterically blocked at the metabolically vulnerable 4-position (para). This prevents the cytochrome P450-mediated oxidation that typically converts benzylamines into toxic quinone diimines (the cause of Flupirtine-induced liver injury).

Chemical Scaffold & Structure-Activity Relationship (SAR)

The Pharmacophore

The core structure consists of a 1,4-diazepane ring N-alkylated with a 3,5-difluorobenzyl group.[1]

ComponentFunctionMedicinal Chemistry Logic
1,4-Diazepane Core Linker / Basic CenterThe 7-membered ring provides a specific N-N distance (~3.5 Å) critical for bridging the hydrophobic pocket and the polar residues in the KCNQ channel pore.
3,5-Difluoro Substitution Metabolic BlockerBlockade: Prevents p-hydroxylation. Lipophilicity: Increases logP (approx +0.5 vs H), enhancing Blood-Brain Barrier (BBB) penetration. Electronic: Reduces electron density on the ring, preventing oxidation to toxic metabolites.
Secondary Nitrogen (N4) Modifiable HandleAllows for attachment of amide, carbamate, or heteroaryl groups to tune selectivity between Kv7.2/3 (Epilepsy) and Kv7.4 (Hearing/Vascular).
Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 1,4-Diazepane Core (Conformational Flexibility) Target Target Interaction (Kv7 Pore / GluN2B) Core->Target Positions Pharmacophore Subst 3,5-Difluorobenzyl Group (Metabolic Armor) Subst->Target Hydrophobic Fit Tox Toxicity Prevention (No Quinone Diimine) Subst->Tox Blocks Oxidation Tox->Target Improved Safety Index

Figure 1: Structural logic of the 3,5-difluorobenzyl diazepane scaffold, highlighting its dual role in binding affinity and metabolic safety.

Primary Therapeutic Application: Kv7 (KCNQ) Channel Openers

Mechanism of Action

These derivatives function as Positive Allosteric Modulators (PAMs) of the Kv7.2/7.3 potassium channels. By binding to the channel pore (specifically interacting with a hydrophobic pocket formed by S5-S6 segments), they stabilize the open state.

  • Hyperpolarization: Opening Kv7 channels allows K+ efflux.

  • M-Current Enhancement: This increases the "M-current," a stabilizing current that prevents repetitive neuronal firing.

  • Therapeutic Result: Dampening of hyperexcitability (Anti-epileptic, Analgesic) without the sedation associated with GABA modulators.

Comparative Data: Toxicity Profile

The 3,5-difluoro substitution drastically improves the safety profile compared to non-fluorinated or mono-fluorinated analogs.

Compound ClassMetabolic FateHepatotoxicity Risk
Flupirtine (Parent) Oxidizes to Aza-quinone diimineHigh (Withdrawn from market)
4-Fluorobenzyl Analog p-F can be displaced by glutathioneModerate
3,5-Difluorobenzyl Analog Metabolically Stable Low (Preferred Candidate)

Secondary Application: GluN2B-Selective NMDA Antagonists

While Kv7 is the primary target, this scaffold is also a bioisostere for Ifenprodil , a classic GluN2B antagonist.

  • Binding Site: The 3,5-difluorobenzyl group fits into the hydrophobic pocket at the GluN1/GluN2B interface.

  • Selectivity: The diazepane ring mimics the linker of ifenprodil but alters the orientation, potentially reducing off-target effects on Alpha-1 adrenergic receptors (a common side effect of ifenprodil).

  • Indication: Neuroprotection in stroke, depression (rapid-acting antidepressant potential similar to Ketamine but without psychotomimetic effects).

Experimental Protocols

A. Synthesis: Reductive Amination (Standard Protocol)

This is the most robust method for generating the core scaffold.

Reagents:

  • 1-Boc-homopiperazine (1,4-diazepane-1-carboxylic acid tert-butyl ester)

  • 3,5-Difluorobenzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1-Boc-homopiperazine (1.0 eq) and 3,5-difluorobenzaldehyde (1.1 eq) in dry DCM. Add catalytic AcOH (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight (12-16h).

  • Quench & Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.[2]

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

  • Isolation: Precipitate the final product as a hydrochloride salt (e.g., 1-(3,5-difluorobenzyl)-1,4-diazepane • 2HCl ) using diethyl ether.

B. In Vitro Assay: Thallium Flux Assay (Kv7 Activity)

Since K+ channel assays can be low-throughput, use Thallium (Tl+) as a surrogate tracer.

  • Cell Line: CHO cells stably expressing human KCNQ2/3.

  • Dye Loading: Load cells with Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 min.

  • Compound Addition: Add the diazepane derivative (0.1 nM - 10 µM) in chloride-free buffer.

  • Stimulation: Add a stimulus buffer containing Tl+ and a sub-threshold concentration of K+ (to slightly depolarize).

  • Readout: Measure fluorescence increase. A slope increase indicates channel opening (PAM activity).

  • Validation: Use Retigabine (10 µM) as a positive control.

Visualization: Synthesis & Mechanism

Workflow Start Start: 1-Boc-homopiperazine + 3,5-DF-Benzaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 Step2 Boc-Deprotection (TFA or HCl) Step1->Step2 Product 1-(3,5-DF-Benzyl)-Diazepane Step2->Product Bind Binds Kv7.2/7.3 Pore Product->Bind In Vivo Mech_Start Neuron Hyperexcitability Mech_Start->Bind Action Stabilizes Open State (Hyperpolarization) Bind->Action Result Seizure Termination Action->Result

Figure 2: Integrated workflow showing the synthetic route to the scaffold and its downstream physiological mechanism in terminating neuronal hyperexcitability.

Future Outlook & Challenges

  • Selectivity: The main challenge is differentiating between Kv7.2 (Neuronal) and Kv7.1 (Cardiac). The diazepane ring offers vectors for substitution (at C5 or C6) to introduce steric clashes that prevent binding to the cardiac isoform.

  • Polypharmacology: Researchers should screen these derivatives against Sigma-1 receptors. While often considered "off-target," Sigma-1 agonism can actually synergize with Kv7 opening to provide enhanced neuroprotection.

References

  • Surur, A. S., et al. (2019). Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem. Link

  • Miceli, F., et al. (2008). Molecular pathophysiology and pharmacology of the Kv7.2/3 potassium channel. Current Opinion in Pharmacology. Link

  • Karakas, E., et al. (2011). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science (Discussing Ifenprodil binding modes relevant to benzyl-diazepane scaffolds). Link

  • DrugBank. Retigabine (Ezogabine) Entry. (Reference for Kv7 mechanism and toxicity comparison). Link

Sources

The 1,4-Diazepane Pharmacophore in Modern Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen heterocycles are foundational to small-molecule drug discovery. While piperidine and piperazine are the most commonly utilized nitrogen heterocycles among U.S. FDA-approved pharmaceuticals[1], the 7-membered 1,4-diazepane (homopiperazine) scaffold has rapidly emerged as a privileged structure. The expansion of the ring by a single methylene unit introduces unique conformational flexibility, alters the basicity of the nitrogen atoms, and changes the spatial projection of substituents. This technical guide explores the physicochemical rationale, synthetic methodologies, and therapeutic applications of 1,4-diazepane derivatives, providing a comprehensive framework for medicinal chemists and drug development professionals.

Physicochemical and Structural Rationale

The strategic transition from a 6-membered piperazine to a 7-membered 1,4-diazepane is driven by several structural and physicochemical advantages:

  • Conformational Flexibility : Unlike the relatively rigid chair conformation of piperazine, the 7-membered diazepane ring can adopt multiple low-energy conformations (chair, boat, twist-chair). This flexibility allows the pharmacophore to adapt to complex, dynamic binding pockets via induced fit, which is particularly valuable in targeting G-protein-coupled receptors (GPCRs) and kinases[2].

  • Vectorial Projection : The inclusion of an additional carbon atom fundamentally alters the exit vectors of N-substituents. This geometric shift often enables the molecule to reach auxiliary binding sub-pockets that a rigid piperazine cannot access[3].

  • Basicity and pKa Modulation : The increased distance between the two nitrogen atoms reduces their mutual inductive electron-withdrawing effects. This typically increases the pKa of the secondary amine compared to piperazine, directly impacting aqueous solubility at physiological pH and modulating blood-brain barrier (BBB) permeability[4].

G A Lead Compound (Piperazine Core) B Ring Expansion (+1 Methylene) A->B C 1,4-Diazepane Core (Homopiperazine) B->C D Altered Exit Vectors C->D E Increased Flexibility C->E F Modulated pKa C->F

Logical workflow for transitioning from piperazine to 1,4-diazepane scaffolds.

Key Therapeutic Applications

CNS Disorders: The Discovery of Suvorexant

The FDA approval of Suvorexant (Belsomra) in 2014 marked a major milestone for the 1,4-diazepane scaffold[2],[5]. Developed as a dual orexin receptor antagonist (DORA) for the treatment of insomnia, the modular nature of the diazepane ring allowed for rapid parallel synthesis and optimization during the drug discovery phase[2]. The 7-membered ring enables a highly specific "horseshoe" conformation that is essential for dual OX1R and OX2R antagonism[2]. Furthermore, the introduction of a 7-methyl substituent on the diazepane core restricted the conformation favorably, which not only improved binding affinity but also significantly enhanced pharmacokinetic (PK) properties by reducing metabolic liabilities, such as in vitro glutathione adduct formation[2].

GPCR Ligands: Haloperidol Analogs and CB2 Agonists

1,4-Diazepanes have been extensively utilized to fine-tune GPCR targeting. For instance, SYA 013, a homopiperazine analog of the antipsychotic haloperidol, demonstrated altered binding profiles across dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors[3]. Replacing the piperidinol moiety with homopiperazine maintained D2-like receptor binding while modulating off-target interactions, yielding an impressive D4 receptor


 of 6.6 nM[3].
Similarly, high-throughput screening campaigns have identified aryl 1,4-diazepanes as potent and selective Cannabinoid Receptor 2 (CB2) agonists[6]. Optimization of these leads focused heavily on overcoming initial low metabolic stability in liver microsomes by modifying the N-substituents, ultimately yielding compounds with excellent in vivo PK profiles[6].
Anticancer Agents

Beyond the CNS, novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown promising anticancer activity. For example, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide exhibited significant cytotoxicity against B-cell leukemic cell lines (Reh) with an


 of 18 µM, demonstrating the scaffold's viability in oncology[7].

Quantitative Data: Binding and Activity Profiles

To illustrate the pharmacological impact of the diazepane core, the following table summarizes comparative binding and activity data from key medicinal chemistry campaigns.

Compound ClassTarget / AssayCore ScaffoldKey Finding /

/

Reference
Suvorexant Precursor Orexin Receptors (OX1R/OX2R)7-Methyl-1,4-diazepaneProfound improvement in dog PK; reduced metabolic activation[2]
SYA 013 Dopamine D4 Receptor1,4-Diazepane

= 6.6 nM (High affinity)
[3]
SYA 013 Serotonin 5-HT2A1,4-Diazepane

= 23.3 nM
[3]
Benzhydryl-diazepane Reh Leukemic Cells1,4-Diazepane carboxamide

= 18 µM
[7]
CB2 Agonist Lead Cannabinoid CB2Aryl 1,4-DiazepaneHigh selectivity over CB1; optimized for microsomal stability[6]

Experimental Methodology: Synthesis of 1,4-Diazepane Derivatives

A critical aspect of medicinal chemistry is the robust and scalable synthesis of the pharmacophore. The following protocol details the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, demonstrating a self-validating system for generating urea linkages on the diazepane core[7].

Step-by-Step Protocol: Synthesis of 1-Benzhydryl-1,4-diazepane Carboxamides

Objective: Achieve selective mono-alkylation of the symmetrical homopiperazine core, followed by urea formation, while preventing di-alkylation and minimizing side reactions.

  • Preparation of the Electrophile (Benzhydryl Chloride) :

    • Action : React benzhydrol with thionyl chloride (

      
      ) at 0–10 °C for 4–5 hours.
      
    • Causality : Maintaining a low temperature is critical to control the exothermic chlorination and prevent elimination side reactions.

    • Validation : Remove excess

      
       under reduced pressure prior to the next step to prevent downstream degradation of the amine nucleophile.
      
  • Desymmetrization via Mono-alkylation :

    • Action : Dissolve an excess of homopiperazine (5.0 g, 49.9 mmol) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate (

      
      , 3 eq).
      
    • Causality : The use of a large stoichiometric excess of homopiperazine is the primary driver for mono-alkylation, statistically disfavoring the formation of the di-alkylated byproduct.

      
       acts as a heterogeneous acid scavenger to neutralize the generated HCl, ensuring the unreacted secondary amines remain in their active, non-protonated state.
      
    • Action : Slowly add benzhydryl chloride (0.9 eq relative to homopiperazine) and heat to 80 °C for 8 hours.

    • Validation : Monitor the disappearance of benzhydryl chloride via TLC. The bulkiness of the benzhydryl group further provides steric hindrance against a second alkylation event.

  • Urea Formation (Carboxamide Synthesis) :

    • Action : Dissolve the isolated 1-benzhydryl-1,4-diazepane (1 eq) in anhydrous dichloromethane (DCM). Add the appropriate substituted phenyl isocyanate (1 eq) and triethylamine (TEA, 3 eq).

    • Causality : TEA catalyzes the reaction and acts as an acid scavenger. DCM provides a non-polar aprotic environment that stabilizes the transition state of the nucleophilic attack on the isocyanate carbon without competing for hydrogen bonding.

    • Validation : Stir at room temperature until complete consumption of the amine is observed via LCMS. Purify via column chromatography to yield the final 1,4-diazepane carboxamide.

G A Homopiperazine (Excess) C 1-Benzhydryl-1,4-diazepane A->C B Benzhydryl Chloride + K2CO3 B->C E 1,4-Diazepane Carboxamide C->E D Phenyl Isocyanate + TEA in DCM D->E

Synthetic workflow for 1,4-diazepane carboxamides highlighting causality.

Metabolic Stability and Optimization Strategies

A recurring challenge with 1,4-diazepanes is their susceptibility to oxidative metabolism, particularly N-dealkylation and ring oxidation mediated by Cytochrome P450 enzymes (e.g., CYP3A4).

  • Steric Shielding : As demonstrated in the Suvorexant discovery program, introducing a methyl group adjacent to the nitrogen (e.g., 7-methyl-1,4-diazepane) sterically hinders the approach of the CYP450 heme oxygen species. This drastically reduces metabolic clearance and prevents the formation of reactive intermediates[2].

  • N-Capping : Converting the basic secondary amine into an amide, urea, or carbamate (as seen in the anticancer derivatives and CB2 agonists) eliminates the basic center. This alters the LogD, reduces off-target hERG liability, and often vastly improves microsomal stability[7],[6].

Conclusion

The 1,4-diazepane pharmacophore offers a strategic alternative to rigid 6-membered rings in medicinal chemistry. Its unique conformational flexibility, altered basicity, and distinct spatial geometry enable the targeting of complex receptor architectures. By understanding the physicochemical properties and employing rational synthetic and metabolic optimization strategies—such as steric shielding and strategic N-functionalization—medicinal chemists can harness the full potential of homopiperazines to develop next-generation therapeutics.

References

  • Title : Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source : Scientific Research Publishing (Journal of Cancer Therapy) URL :[Link]

  • Title : 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

  • Title : The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts Source : Journal of Medicinal Chemistry (via PMC) URL :[Link]

  • Title : Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol Source : Bioorganic & Medicinal Chemistry (via PMC) URL : [Link]

Sources

An In-depth Technical Guide to 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane: A Secondary Amine Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This technical guide provides an in-depth examination of a specific, high-value building block: 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane . We will explore its synthesis, physicochemical properties, and strategic applications, highlighting the critical role of the 3,5-difluorophenylmethyl moiety in modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile secondary amine in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Diazepanes

In the landscape of drug discovery, building blocks that offer a combination of structural novelty and desirable physicochemical properties are invaluable. The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, has consistently proven its utility in developing agents targeting the central nervous system (CNS), as well as antiviral and anticancer therapies.[1][2][3][4] Its conformational flexibility allows it to mimic peptide turns and present substituents in precise three-dimensional orientations, making it an excellent scaffold for interacting with biological targets.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5][7] The 3,5-difluorophenyl motif, in particular, is employed to block metabolic oxidation, enhance binding interactions through hydrogen bonding or dipole interactions, and improve CNS penetration.[7][8]

This guide focuses on 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane , a building block that synergistically combines the conformational advantages of the diazepane core with the pharmacokinetic benefits of the 3,5-difluoro substitution. As a secondary amine, it serves as a versatile handle for introducing this valuable moiety into a wide range of molecular architectures.

Physicochemical Profile and Structural Analysis

A comprehensive understanding of a building block's properties is essential for its effective use. The key characteristics of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₆F₂N₂Calculated
Molecular Weight 226.27 g/mol Calculated
Topological Polar Surface Area (TPSA) 15.27 ŲComputational
logP (octanol-water partition) 1.8 (approx.)Computational
pKa (most basic) 9.5 - 10.5 (est.)Estimated based on similar N-alkyl diazepanes
Appearance Colorless to pale yellow oil/solidTypical observation

Structural Insights:

  • The 1,4-Diazepane Ring: This seven-membered ring exists in a dynamic equilibrium of chair and boat-like conformations. The specific conformation can be influenced by the substitution pattern and the surrounding chemical environment, which is a key factor in its ability to act as a versatile scaffold.

  • The Secondary Amine (N-4): The nitrogen at position 4 is the primary site of reactivity for this building block. Its nucleophilicity and basicity are typical for a secondary amine, allowing it to readily participate in a wide array of chemical transformations.

  • The 3,5-Difluorobenzyl Group (N-1): This group serves two primary purposes. First, it acts as a protecting group for the N-1 nitrogen, directing subsequent reactions to the N-4 position. Second, and more importantly, it introduces the difluorophenyl moiety, which is known to enhance metabolic stability by blocking para-hydroxylation and deactivating the aromatic ring towards oxidative metabolism.[7] The strong electron-withdrawing nature of the two fluorine atoms also influences the electronics of the entire molecule.

Synthesis and Characterization

The most direct and widely used method for preparing 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is through reductive amination.[9][10][11] This robust, one-pot procedure combines 1,4-diazepane (also known as homopiperazine) with 3,5-difluorobenzaldehyde in the presence of a suitable reducing agent.

Rationale for Method Selection

Reductive Amination is chosen for its efficiency, high yields, and operational simplicity.[10] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reducing agent for this transformation.[10][12] Its key advantage is its mildness and chemoselectivity. It readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[10] This selectivity allows the reaction to be performed in a single step without the need to pre-form the imine.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane (homopiperazine)

  • 3,5-Difluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane. Stir until the amine is fully dissolved or suspended.

  • Aldehyde Addition: Add 3,5-difluorobenzaldehyde (1.0-1.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[9]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane as a pure compound.

Characterization Data

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the difluorophenyl ring (multiplets, ~6.8-7.2 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), and complex multiplets for the seven-membered diazepane ring protons (~2.5-3.0 ppm). The NH proton will appear as a broad singlet.[13]
¹³C NMR Aromatic carbon signals (with C-F coupling), a signal for the benzylic carbon (~60-65 ppm), and multiple signals for the diazepane ring carbons (~40-60 ppm).[13]
Mass Spec (MS) An exact mass measurement (e.g., via HRMS) confirming the molecular formula C₁₂H₁₆F₂N₂. The mass spectrum should show a clear molecular ion peak [M+H]⁺ at m/z 227.1354.

Reactivity and Key Transformations

As a secondary amine, the N-4 position of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is a nucleophilic center that can undergo a variety of essential transformations in drug synthesis.

G cluster_start Starting Building Block cluster_reactions Key Transformations cluster_reagents Typical Reagents Start 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane Amide Amide Bond Formation (Acylation) Start->Amide Alkylation N-Alkylation Start->Alkylation Sulfonylation Sulfonamide Formation Start->Sulfonylation Urea Urea/Thiourea Formation Start->Urea Reagent_Amide R-COCl, R-COOH + Coupling Agents (e.g., HATU, EDCI) Amide->Reagent_Amide with Reagent_Alkylation R-X (Alkyl Halide) Alkylation->Reagent_Alkylation with Reagent_Sulfonylation R-SO₂Cl Sulfonylation->Reagent_Sulfonylation with Reagent_Urea R-NCO (Isocyanate) R-NCS (Isothiocyanate) Urea->Reagent_Urea with

Caption: Key reactions of the secondary amine building block.

  • Amide Bond Formation (Acylation): This is one of the most common transformations. The amine readily reacts with carboxylic acids (using standard coupling reagents like HATU or EDCI), acid chlorides, or acid anhydrides to form stable amide bonds. This is a primary method for linking the building block to other fragments of a target molecule.

  • Further N-Alkylation: The secondary amine can be further alkylated using alkyl halides or via another reductive amination with a different aldehyde or ketone. This allows for the synthesis of trisubstituted diazepane derivatives, expanding the accessible chemical space.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or more complex aryl sulfonyl chlorides) yields sulfonamides. This functional group is a common pharmacophore and can act as a hydrogen bond acceptor.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These moieties are often used to probe hydrogen bonding interactions within a protein's active site.

Applications in Medicinal Chemistry

The true value of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane lies in its application to the synthesis of bioactive molecules. Its structural features are designed to address common challenges in drug development.

G cluster_structure Structural Features cluster_properties Resulting Properties cluster_outcome Therapeutic Goal Diazepane 1,4-Diazepane Core Prop_Scaffold Conformational Flexibility (Privileged Scaffold) Diazepane->Prop_Scaffold Difluoro 3,5-Difluorophenyl Moiety Prop_PK Improved Metabolic Stability (Blocks Oxidation) Modulated Lipophilicity Difluoro->Prop_PK SecAmine Secondary Amine Handle Prop_Synth Versatile Synthetic Access Point SecAmine->Prop_Synth Outcome Optimized Drug Candidate (Improved PK/PD Profile) Prop_Scaffold->Outcome Prop_PK->Outcome Prop_Synth->Outcome

Caption: Structure-property relationship for drug design.

  • CNS-Active Agents: The 1,4-diazepane scaffold is prevalent in compounds targeting CNS receptors.[1][4] The lipophilicity imparted by the difluorobenzyl group can be tuned to optimize blood-brain barrier (BBB) penetration, a critical parameter for drugs targeting the brain.

  • Inhibitors of Aβ Aggregation: Recent studies have explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[14] The ability to attach various pharmacophores to the secondary amine allows for the systematic exploration of structure-activity relationships (SAR) to enhance inhibitory potency.

  • Metabolic Stability: As previously mentioned, the 3,5-difluoro substitution pattern is a proven strategy to block cytochrome P450-mediated aromatic hydroxylation.[7][8] Incorporating this building block can significantly improve the metabolic half-life of a drug candidate, leading to better pharmacokinetic profiles.

  • Anticancer Agents: The diazepine nucleus is found in various compounds with anticancer activity.[2][15] The versatility of the secondary amine allows for the attachment of moieties designed to interact with specific targets in cancer cells, such as kinases or protein-protein interaction interfaces.

Conclusion

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is more than just a chemical intermediate; it is a strategically designed building block that addresses key challenges in modern drug discovery. It provides a reliable and versatile handle for introducing a conformationally flexible, privileged scaffold together with a metabolically robust, property-enhancing aromatic ring system. By leveraging the well-established chemistry of reductive amination for its synthesis and the predictable reactivity of its secondary amine, researchers can efficiently incorporate this valuable moiety into diverse molecular frameworks, accelerating the journey towards optimized and effective therapeutic agents.

References

  • SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from: [Link]

  • PMC. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available from: [Link]

  • Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Available from: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available from: [Link]

  • PubMed. 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Available from: [Link]

  • Google Patents. Production method of 1,4-diazepane derivatives.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PMC. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubMed. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Available from: [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • HETEROCYCLES. A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][1][8]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. Available from: [Link]

  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available from: [Link]

  • MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][8][15][16]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from: [Link]

  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available from: [Link]

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... Available from: [Link]

Sources

Methodological & Application

Application Note: Solubilization & Handling of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a standardized protocol for the solubilization, handling, and storage of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane . This guide is designed for medicinal chemists and pharmacologists requiring high-integrity solutions for biological assays, chemical synthesis, or analytical characterization.[1]

Introduction & Chemical Profile

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is a lipophilic, bicyclic diamine often utilized as a pharmacophore in G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Its structure features a seven-membered diazepane ring with a secondary amine at position 4 and a tertiary amine at position 1, substituted with a 3,5-difluorobenzyl group.[1]

This dual-amine functionality dictates its solubility profile: it behaves as a base, exhibiting high solubility in organic solvents but pH-dependent solubility in aqueous media.[1]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImplication for Solubilization
Molecular Weight ~226.27 g/mol Suitable for standard millimolar stock concentrations.[1]
Physical State Viscous Oil or Low-Melting Solid (Free Base)White Solid (Salt forms, e.g., 2HCl)Free Base: Requires weighing by difference or volumetric transfer.Salts: Hygroscopic; handle in desiccated environment.[1]
pKa (Calculated) N4 (Secondary): ~9.5N1 (Tertiary): ~5.5Critical: Highly soluble in acidic aqueous buffers (pH < 5).[1] Poor solubility in neutral/basic buffers (pH > 7.4).[1]
LogP (Lipophilicity) ~1.8 – 2.2Moderate lipophilicity.[1] Requires organic co-solvent (DMSO/EtOH) for neutral aqueous assays.[1]

Solvent Selection Decision Matrix

The choice of solvent depends heavily on the intended downstream application and the specific form of the compound (Free Base vs. Hydrochloride Salt).[1]

Solvent Compatibility Table
SolventSolubility RatingApplication SuitabilityNotes
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM)Primary Stock Solution Universal solvent.[1] Compatible with -20°C storage.[1]
Ethanol (Absolute) Good (>20 mM)Alternative StockEvaporates easily; good for animal dosing prep.[1]
Water (Neutral pH) Poor (Free Base)Good (Salt Form)Not Recommended for StockFree base will oil out or precipitate.[1]
0.1 M HCl / Aqueous Acid Excellent Aqueous StockProtonates amines to form soluble salt in situ.[1]
Acetonitrile Good LC-MS / AnalyticalUse with 0.1% Formic Acid for best peak shape.[1]
Visual Decision Tree

SolventSelection Start Start: Identify Compound Form Form_Base Free Base (Oil/Solid) Start->Form_Base Form_Salt Salt Form (e.g., 2HCl) Start->Form_Salt App_Bio Biological Assay (Cell/Enzyme) Form_Base->App_Bio App_Chem Chemical Synthesis Form_Base->App_Chem App_Anal LC-MS / HPLC Form_Base->App_Anal Form_Salt->App_Bio Form_Salt->App_Anal Solv_DMSO 10-20 mM Stock in DMSO App_Bio->Solv_DMSO Standard Solv_DCM DCM or EtOAc App_Chem->Solv_DCM Reactions Solv_ACN 50% ACN/Water + 0.1% Formic Acid App_Anal->Solv_ACN Analysis

Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Best for: Long-term storage, cellular assays, and high-throughput screening.[1]

Materials:

  • Compound: 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane (Free Base or Salt).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).[1]

  • Vial: Amber glass vial with PTFE-lined screw cap.[1]

Procedure:

  • Calculate: Determine the mass required.

    • Example: For 1 mL of 10 mM stock, Mass =

      
      .[1]
      
  • Weigh:

    • If Free Base (Oil): Weigh by difference.[1] Tare a glass syringe, draw up ~3 mg, dispense into the vial, and re-weigh the syringe to calculate exact mass transferred.

    • If Salt (Solid): Weigh directly into the vial.[1] Note: Correct MW for the salt (e.g., MW + 2x36.46 for 2HCl).[1]

  • Dissolve: Add the calculated volume of DMSO to achieve exactly 10 mM.

  • Mix: Vortex for 30 seconds. If the salt form is used, sonicate for 5 minutes at room temperature to ensure complete dissolution.[1]

  • Inspect: Solution should be clear and colorless.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol B: Preparation of Aqueous Working Solution (for Injection/Assay)

Best for: Animal studies or assays sensitive to DMSO.[1]

Challenge: The free base will precipitate in PBS (pH 7.4). Solution: Use an acidification strategy or cyclodextrin complexation.[1]

  • Start: Take 10 µL of 10 mM DMSO Stock.

  • Acidify (Optional but Recommended): Add 10 µL of 0.1 M HCl. Vortex. (This converts the base to the soluble hydrochloride salt in situ).[1]

  • Dilute: Slowly add 980 µL of the aqueous buffer (e.g., Saline or PBS) while vortexing.

  • Final Concentration: 100 µM in 1% DMSO.

  • Validation: Visually inspect for turbidity (cloudiness).[1] If precipitate forms, increase the DMSO content to 5% or add 20% Hydroxypropyl-β-cyclodextrin (HPβCD).[1]

Stability & Safety

  • Reactivity Warning: The secondary amine at position 4 is nucleophilic.[1] Do not dissolve in Acetone or aldehydes for storage, as it will form imines/enamines over time.[1]

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic.[1] Store the solid in a desiccator.[1]

  • Freeze-Thaw: Limit DMSO stocks to <3 freeze-thaw cycles. Moisture uptake from the air into cold DMSO can cause compound precipitation upon re-freezing.[1]

References

  • PubChem. 1-Benzyl-1,4-diazepane | C12H18N2.[1][2] National Library of Medicine.[1] Available at: [Link][1]

Sources

Application Note: High-Efficiency Amide Coupling of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Solution-Phase HATU-Mediated Amide Bond Formation

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the homopiperazine (1,4-diazepane) scaffold is frequently utilized to modulate the physicochemical properties and target affinity of CNS-active and kinase-inhibiting therapeutics. The compound 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane features a 3,5-difluorobenzyl moiety at the N1 position, leaving the N4 position as a reactive secondary amine.

Coupling a carboxylic acid to this N4 secondary amine requires a strategic approach. While secondary amines are inherently more sterically hindered than primary amines, the conformational flexibility of the 7-membered diazepane ring ensures relatively high nucleophilicity. To overcome any minor steric barriers and drive the reaction to completion without epimerization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent[1].

The superiority of HATU lies in its leaving group. HATU activates the carboxylic acid to form a highly reactive OAt-active ester[2]. The nitrogen atom in the pyridine ring of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance (a neighboring group effect), which significantly accelerates the nucleophilic attack by the secondary amine and minimizes side reactions[2].

Reaction Workflow & Causality

The coupling reaction is a self-validating, two-step cascade. First, the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable intermediate that rapidly converts into the OAt-active ester, releasing tetramethylurea as a byproduct[2]. In the second step, the diazepane derivative attacks this active ester to form the stable amide bond[3].

Workflow Step1 Carboxylic Acid (R-COOH) Step2 Deprotonation (DIPEA) Step1->Step2 Step3 Carboxylate Anion Step2->Step3 Step4 Activation (HATU) Step3->Step4 Step5 OAt-Active Ester Step4->Step5 Tetramethylurea byproduct Step6 Nucleophilic Attack 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane Step5->Step6 Step7 Target Amide Product Step6->Step7 HOAt released

Mechanistic workflow of HATU-mediated amide coupling with 1,4-diazepane derivative.

Quantitative Reaction Parameters

To establish a self-validating system, precise stoichiometric control is required. The following matrix outlines the optimized parameters for this specific coupling[1][2].

ParameterEquivalents / ValueMechanistic Rationale
Carboxylic Acid 1.0 eqSet as the limiting reagent to accurately define the theoretical yield.
1,4-Diazepane Deriv. 1.1 – 1.2 eqA slight excess ensures complete consumption of the active ester, preventing side reactions[2].
HATU 1.2 – 1.5 eqDrives complete activation of the acid; the slight excess accounts for trace ambient moisture[1].
DIPEA 3.0 – 5.0 eqNeutralizes any amine hydrochloride salts, deprotonates the acid, and maintains a basic pH[1].
Solvent DMF (0.1 – 0.5 M)Polar aprotic solvent with a high dielectric constant stabilizes the polar transition states[4].
Temperature 0 °C to RTPre-activation at 0 °C prevents degradation; warming to RT drives the coupling kinetics[1].

Detailed Experimental Protocol

As an Application Scientist, I emphasize that the order of addition is not arbitrary; it is dictated by the kinetics of ester formation versus guanidinylation.

Phase 1: Pre-Activation (The Critical Step)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M under an inert nitrogen or argon atmosphere[1].

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Self-Validation Check: Ensure the pH of the solution is distinctly basic (pH > 8) by spotting a micro-aliquot on moistened pH paper.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in a single portion.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 15–30 minutes[2]. Causality: This pre-activation window is mandatory. It allows the complete formation of the OAt-active ester before the amine is introduced. If the amine is added prematurely, it can react directly with HATU to form an unreactive guanidinium byproduct, severely depressing the yield.

Phase 2: Amine Coupling
  • Addition: Dissolve 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture.

  • Propagation: Stir the reaction mixture at room temperature for 2 to 18 hours[1].

  • Self-Validating Monitoring: Monitor the reaction progress via LC-MS. The reaction is complete only when the mass corresponding to the OAt-ester is entirely replaced by the

    
     of the target amide. Do not rely solely on TLC, as the active ester and the final product may have similar retention factors (
    
    
    
    ).
Phase 3: Strategic Workup & Isolation

The workup is designed as a sequential chemical filtration system, where each wash targets a specific byproduct[1][4].

Workup Crude Crude Reaction Mixture Dilute Dilute in EtOAc Add 5% LiCl Crude->Dilute Aq1 Aqueous Phase (DMF removed) Dilute->Aq1 Discard Org1 Organic Phase Dilute->Org1 Wash1 Sat. NaHCO3 Wash Org1->Wash1 Aq2 Aqueous Phase (HOAt removed) Wash1->Aq2 Discard Org2 Organic Phase Wash1->Org2 Wash2 Sat. NH4Cl Wash Org2->Wash2 Aq3 Aqueous Phase (DIPEA/Amine removed) Wash2->Aq3 Discard Pure Pre-purified Amide Product Wash2->Pure

Liquid-liquid extraction workflow for the isolation of the target amide product.

  • Quench: Dilute the reaction mixture with a large excess of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume)[1].

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL). Causality: The lithium ions coordinate with DMF, aggressively partitioning it into the aqueous phase.

  • Acidic Byproduct Removal: Wash with saturated aqueous

    
     (2 × 50 mL). Causality: This deprotonates and removes the HOAt byproduct and any unreacted carboxylic acid[1].
    
  • Basic Byproduct Removal: Wash with saturated aqueous

    
     or 1N HCl (2 × 50 mL). Causality: This protonates and removes excess DIPEA and trace amounts of unreacted diazepane amine[1][4].
    
  • Drying: Wash with brine (1 × 50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure[2].
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to Methanol, e.g., 0-5% MeOH in DCM) to yield the analytically pure amide.

References

Sources

Application Note: Handling and Storage Protocols for Fluorinated Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated diazepanes (e.g., 6-fluoro-1,4-diazepane, 6,6-difluoro-1,4-diazepane) represent a critical class of pharmacophores in modern drug discovery. The incorporation of fluorine into the seven-membered diazepane ring modulates basicity (


), lipophilicity (

), and metabolic stability. However, this structural modification introduces specific physicochemical vulnerabilities—primarily altered hygroscopicity profiles and unique degradation pathways driven by the electron-withdrawing nature of the fluorine substituents.

This guide provides a standardized, self-validating protocol for the handling, storage, and reconstitution of these derivatives. Adherence to these protocols minimizes hydrolysis risks, prevents oxidative degradation, and ensures the integrity of biological assay data.

Chemical Profile & Stability Logic

To handle these compounds effectively, one must understand the underlying causality of their instability.

The Fluorine Effect

The introduction of fluorine at the C6 position of the 1,4-diazepane ring creates a strong inductive effect (


).
  • Basicity Reduction: The electron-withdrawing fluorine atoms reduce the electron density on the N1 and N4 nitrogen atoms. While this generally increases resistance to N-oxidation compared to non-fluorinated diazepanes, it renders the protons at C5 and C7 more acidic.

  • Elimination Risk: Under strongly basic conditions or elevated temperatures, there is a theoretical risk of HF elimination or ring contraction, although the 6,6-difluoro motif is generally robust.

  • Hygroscopicity: These derivatives are most commonly supplied as hydrochloride or hydrobromide salts. The fluorinated salts often exhibit higher hygroscopicity than their non-fluorinated counterparts due to changes in crystal lattice energy. Moisture absorption is the primary failure mode, leading to stoichiometry errors in weighing and potential hydrolysis of amide linkers if the diazepane is part of a larger intermediate.

Physicochemical Data Summary
PropertyNon-Fluorinated (1,4-Diazepane)6,6-Difluoro-1,4-DiazepaneImpact on Handling
State Viscous Liquid / Low melt solidSolid (Salt form)Weighing precision required.
Basicity (

)
~9.6 (Secondary amine)~7.5 - 8.5 (Est.)Reduced buffering capacity in assay.
Hygroscopicity ModerateHigh (Salt dependent)Requires desiccated storage.
Oxidation Potential HighModerateInert atmosphere recommended.

Protocol 1: Receipt and Initial Handling

Objective: To establish a baseline of purity immediately upon receipt and prevent atmospheric contamination.

Inspection and Verification[1]
  • Visual Check: Inspect the vial through the glass. The compound should be a white to off-white free-flowing powder.

    • Failure Flag: Clumping, "wet" appearance, or yellow discoloration indicates moisture ingress or oxidation. Do not use.

  • Solubility Test (Validation Step): Dissolve a small aliquot (~1 mg) in DMSO-

    
     or Methanol-
    
    
    
    . The solution should be clear and colorless. Turbidity suggests polymerization or salt disproportionation.
Safety (PPE)
  • Hazard Class: Irritant (Skin/Eye), Potential Corrosive (depending on salt form).[1]

  • Required PPE: Nitrile gloves (double gloving recommended for fluorinated organics), lab coat, safety glasses. Work strictly within a chemical fume hood.

Protocol 2: Storage Strategy (The Tiered Approach)

Store fluorinated diazepanes based on the duration of storage and the physical state of the material.

Decision Matrix: Storage Conditions

StorageProtocol cluster_valid Validation Check Start Compound Receipt StateCheck Physical State? Start->StateCheck Solid Solid (Salt) StateCheck->Solid Solution Solution (DMSO/Water) StateCheck->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 1 Month Temp: +4°C Atmosphere: Desiccator Duration->ShortTerm LongTerm > 1 Month Temp: -20°C Atmosphere: Argon/N2 Duration->LongTerm Check Re-QC via 19F-NMR every 6 months LongTerm->Check Aqueous Aqueous/Buffer Use Immediately Do NOT Store SolventCheck->Aqueous Organic DMSO/Ethanol Temp: -80°C Max: 3 Months SolventCheck->Organic

Figure 1: Decision tree for storage conditions based on physical state and duration.

Solid State Storage (Recommended)
  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) for long-term storage of free bases, though salts are generally compatible.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature:

    • Long-term (>30 days): -20°C.[2]

    • Short-term: 4°C is acceptable if desiccated.

  • Desiccation: Store vials inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite) to create a double-barrier against moisture.

Solution Storage (High Risk)
  • Avoid storing aqueous solutions. The acidic protons on the salt can lower pH locally, promoting hydrolysis of other functionalities.

  • DMSO Stock: Store at -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Fluorinated diazepanes can precipitate or form hydrates upon repeated cycling.

Protocol 3: Reconstitution and Usage

Objective: To prepare assay-ready solutions without inducing degradation.

  • Equilibration: Allow the frozen vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the remaining stock.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Acetone or aldehydes (reacts with secondary amines to form enamines/imines).

  • Dissolution: Vortex gently. If sonication is required, keep it under 30 seconds to avoid heating.

  • In-Situ Neutralization (If Free Base needed): If the application requires the free amine (e.g., nucleophilic substitution reaction), add a non-nucleophilic base (e.g., DIPEA) immediately prior to the reaction, not during storage.

Quality Control & Validation Methods

Every storage protocol requires a validation step to ensure the compound has not degraded.

NMR Spectroscopy (The Gold Standard)
  • 
    F NMR:  This is the most sensitive tool for these derivatives.
    
    • Protocol: Dissolve ~2 mg in DMSO-

      
      .
      
    • Pass Criteria: Sharp singlet (or triplet if coupled) at the expected shift (typically -110 to -130 ppm for gem-difluoro).

    • Fail Criteria: Appearance of new fluoride peaks (indicating defluorination) or broadening/splitting (indicating complexation or aggregation).

  • 
    H NMR:  Check for the integrity of the diazepane ring protons (3.0 - 4.0 ppm region). Loss of integration in this region suggests ring opening.
    
LC-MS
  • Method: Reverse phase (C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Note: Avoid high pH mobile phases which may degrade the silica column or the compound over long runs.

  • Detection: Look for [M+H]+.

  • Warning: Fluorinated amines often ionize poorly compared to non-fluorinated analogs due to the electronegativity of fluorine reducing proton affinity.

Emergency & Disposal

  • Spill Cleanup:

    • Solid: Sweep up carefully to avoid dust generation. Place in a sealed container.

    • Solution: Absorb with vermiculite or sand.

  • Disposal:

    • Do not pour down the drain.

    • Segregate as Halogenated Organic Waste .

    • Label clearly as "Fluorinated Amine Salt" to alert waste handlers to potential HF generation if incinerated improperly.

References

  • National Institutes of Health (NIH). (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC7121506.[3] Retrieved from [Link]

  • Bentham Science. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Thieme Chemistry. (2024).[4] Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2023). Specific Chemical Handling and Storage Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this key intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to improve your reaction yields and product purity.

Part 1: Foundational Troubleshooting

Q1: My overall yield is consistently low, and my results are not reproducible. What are the fundamental parameters I should verify first?

Low yield and poor reproducibility often stem from foundational issues rather than complex mechanistic problems. Before delving into reaction-specific optimization, it is crucial to validate the basics. This approach establishes a reliable baseline for your experiments.

A Systematic Troubleshooting Workflow:

A logical, step-by-step process is the most efficient way to identify the root cause of poor performance. Begin by analyzing your reaction mixture with TLC or LC-MS to determine if the issue is low conversion or the formation of side products.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Decision1 Unreacted Starting Material Present? Analyze->Decision1 Decision2 Significant Side Products Formed? Decision1->Decision2 No Action_TimeTemp Increase Reaction Time or Temperature Decision1->Action_TimeTemp Yes Action_OptimizeCond Optimize Reaction Conditions (Stoichiometry, Solvent, Temp) Decision2->Action_OptimizeCond Yes Action_ReagentPurity Check Reagent Purity and Activity Action_TimeTemp->Action_ReagentPurity Action_ProtectingGroups Consider Protecting Groups if Side Reactions Persist Action_OptimizeCond->Action_ProtectingGroups Action_Purification Develop Improved Purification Method Action_ProtectingGroups->Action_Purification Alkylation_Competition Reactants {1,4-Diazepane | + | 3,5-Difluorobenzaldehyde} Mono_Product Desired Product 1-[(3,5-Difluorophenyl)methyl] -1,4-diazepane Reactants->Mono_Product 1. Condensation 2. Reduction Di_Product Side Product 1,4-bis[(3,5-Difluorophenyl)methyl] -1,4-diazepane Mono_Product:f0->Di_Product:f0 Further Reaction with Aldehyde + Reductant

Caption: Competing reaction pathways leading to mono- vs. di-alkylation.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use an excess of the diamine (1,4-diazepane) relative to the aldehyde. A 2 to 5-fold excess of the diazepane will statistically favor the formation of the mono-substituted product. The unreacted diazepane can typically be removed during aqueous workup due to its high water solubility.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the 1,4-diazepane and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of the already-formed mono-alkylated product reacting again.

  • Use a Bulky Protecting Group: If selectivity remains poor, consider a protection strategy. Mono-protecting 1,4-diazepane (e.g., with a Boc group) allows for the alkylation of the free secondary amine. [1]The protecting group is then removed in a subsequent step. While this adds steps, it provides excellent control over selectivity.

Q4: The reducing agent is primarily reducing my aldehyde to 3,5-difluorobenzyl alcohol. How do I prevent this?

This side reaction occurs when the reducing agent is too reactive and attacks the aldehyde carbonyl group faster than the amine can condense to form the iminium ion.

Selecting the Right Reducing Agent:

The key is to use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral aldehyde.

Reducing AgentReactivityOptimal Conditions & Comments
Sodium Borohydride (NaBH₄) HighCan readily reduce aldehydes. Best used in a two-step process where the iminium is formed first, followed by the addition of NaBH₄ at a low temperature (0 °C). [2]
Sodium Cyanoborohydride (NaBH₃CN) ModerateA classic choice. It is stable in mildly acidic conditions (pH 4-6) and selectively reduces iminium ions. Caution: Generates toxic HCN gas upon quenching with strong acid. [3]
Sodium Triacetoxyborohydride (STAB) MildOften the reagent of choice. It is non-toxic, effective, and its steric bulk enhances selectivity for the iminium ion. It also generates acetic acid in situ, which can catalyze imine formation. [4]
Benzylamine-Borane MildAn air-stable complex that can be used in various solvents and promotes smooth reductive amination, offering a good alternative to borohydrides. [4]

Recommendation: Switch to Sodium Triacetoxyborohydride (STAB) for a one-pot procedure. Its mild nature significantly minimizes the premature reduction of the aldehyde.

Q5: Can you provide an optimized, step-by-step protocol for the reductive amination synthesis?

This protocol is designed to maximize the yield of the mono-alkylated product by incorporating the principles discussed above.

Experimental Protocol: Reductive Amination using STAB

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (2.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.

  • Aldehyde Addition: Add 3,5-difluorobenzaldehyde (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 3: Purification Strategies

Q6: What is the most effective method to purify the final product, 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane?

Purification is critical for removing unreacted starting materials, the dialkylated side product, and any reagent-derived impurities.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method for this type of compound.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point (e.g., 100% DCM to 95:5 DCM:MeOH). Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent the product from tailing on the acidic silica gel.

  • Acid-Base Extraction: This can be a useful pre-purification step.

    • Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous HCl (e.g., 1M). Your amine products will move into the aqueous layer as hydrochloride salts.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer with NaOH or NaHCO₃ and extract the purified amine back into an organic solvent. This method is particularly effective for removing the non-basic 3,5-difluorobenzyl alcohol impurity.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be an excellent final purification step to achieve high purity. [5]Explore various solvent systems (e.g., ethyl acetate/hexanes, isopropanol).

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your synthesis of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry. Available at: [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f]t[2][6][7]riazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available at: [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b]D[8][6]IAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. HETEROCYCLES. Available at: [Link]

  • A New Way to Amines. GalChimia. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane Hydrochloride

[1]

Topic: Crystallization & Salt Formation Protocols Cas No: (Analogous Reference: 199672-29-2 for 3-fluoro analog) Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Challenge of Diazepane Salts

Welcome to the technical support hub for 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane hydrochloride . As a researcher, you likely face a specific set of challenges with this molecule: the flexibility of the 7-membered diazepane ring often leads to "oiling out" rather than discrete crystallization, and the 3,5-difluoro substitution alters the lipophilicity profile compared to standard benzyl analogs.

This guide treats the crystallization process not as a recipe, but as a controllable thermodynamic system . We address the two distinct phases of your workflow:

  • Salt Formation: Converting the crude free base oil into a solid HCl salt.[1]

  • Recrystallization: Purifying the isolated solid to remove process impurities.[1]

Part 1: Critical Solubility Data & Solvent Systems

The 3,5-difluoro substitution increases the lipophilicity of the benzyl moiety, making this compound significantly more soluble in non-polar solvents than its non-fluorinated parent.

Solvent Selection Matrix
Solvent ClassRecommended SolventsRoleTechnical Notes
Primary Solvents (Good Solubility)Ethanol (EtOH) , Isopropanol (IPA) DissolutionBest for recrystallization.[1] The H-bonding capability stabilizes the ionic salt pair.[1]
Anti-Solvents (Poor Solubility)MTBE , Diethyl Ether , n-Heptane PrecipitationCaution: Heptane may cause oiling out due to rapid polarity shift.[1] MTBE is preferred for controlled nucleation.[1]
Reaction Solvents (Salt Formation)Ethyl Acetate (EtOAc) MediumIdeal for initial salt formation. The free base is soluble, but the HCl salt often precipitates out.
Forbidden Solvents Dichloromethane (DCM) N/AHigh solubility for both base and salt; prevents yield recovery.

Part 2: Salt Formation Protocol (Crude to Solid)

The Issue: You have the free base as an oil and need to form the HCl salt. The Risk: Adding HCl too fast or at the wrong temperature results in an amorphous gum/glass that traps impurities.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude free base in Ethyl Acetate (10 volumes) .

    • Why? EtOAc is polar enough to hold the free base but non-polar enough to force the polar HCl salt out of solution.

  • Stoichiometry Control (CRITICAL):

    • Target: Dihydrochloride (2HCl) is typically more crystalline than the monohydrochloride for diazepanes.

    • Calculation: Use 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane or EtOAc).

  • Addition: Add the HCl solution dropwise at 0°C to 5°C .

    • Mechanism:[1][2][3][4] Low temperature reduces the solubility of the salt immediately upon formation, promoting supersaturation.

  • Aging: Allow the slurry to stir at room temperature for 2–4 hours.

    • Why? This "Ostwald Ripening" phase allows small, amorphous particles to redissolve and deposit onto larger, more stable crystalline lattices.

  • Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold MTBE.[1]

Part 3: Recrystallization Workflow (Purification)

The Issue: The isolated solid is colored or has low purity. The Solution: A seeded cooling crystallization from alcohol.[1][5]

Visual Workflow: The "Oiling Out" Rescue Loop

The following diagram illustrates the decision logic for recrystallization, specifically addressing the common failure mode of Liquid-Liquid Phase Separation (LLPS), or "oiling out."

CrystallizationWorkflowStartCrude HCl SaltDissolveDissolve in Min. Vol.Hot IPA (60-70°C)Start->DissolveCheckClear Solution?Dissolve->CheckFilterHot Filtration(Remove Insolubles)Check->FilterNo (Haze)CoolSlow Cool to 40°CCheck->CoolYesFilter->CoolSeedAdd Seeds (0.5 wt%)at Metastable ZoneCool->SeedOilCheckOiling Out Observed?Seed->OilCheckReheatReheat to DissolutionOilCheck->ReheatYes (Rescue)CrystallizeCool to 0°C(10°C/hour)OilCheck->CrystallizeNo (Cloudy)AddSolventAdd 10% more IPAReheat->AddSolventAddSolvent->CoolIsolateFilter & Dry(Vacuum, 40°C)Crystallize->Isolate

Caption: Logical workflow for recrystallization, including a specific rescue loop for oiling out (LLPS) phenomena common in diazepane salts.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask. What happened?

Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) .[1] This happens when the attractive forces between solute molecules are stronger than the solute-solvent interactions before the crystal lattice can form.[1] The Fix:

  • Do not discard. Reheat the mixture until it is a clear solution again.

  • Increase Solvency: Add 10-20% more of your primary solvent (Ethanol or IPA).[1] The solution was likely too concentrated (supersaturation > metastable limit).

  • Seed High: Add seed crystals at a higher temperature (e.g., 40-50°C) to provide a template for growth before the oiling threshold is reached.

Q2: Should I make the Mono-HCl or Di-HCl salt?

Recommendation: Target the Dihydrochloride (2HCl) . Reasoning:

  • Structure: The molecule has two basic nitrogens: the N4 (secondary amine) and the N1 (tertiary aniline-like amine).

  • Stability: The N4 is highly basic.[1] If you add only 1 eq of HCl, you may get a mixture of free base, mono-salt, and di-salt, which suppresses the melting point and leads to gums. The Di-HCl form fully protonates both sites, usually resulting in a higher melting point, more stable crystal lattice [1].

Q3: The solid is hygroscopic (absorbs water). How do I handle it?

Diagnosis: Diazepane salts, especially dihydrochlorides, can be hygroscopic. Protocol:

  • Drying: Dry in a vacuum oven at 40°C with a P₂O₅ (phosphorus pentoxide) trap.

  • Storage: Store under Argon in a desiccator.

  • Hydrates: Check if a stable hydrate exists.[1] Sometimes exposing the oil to atmospheric moisture induces crystallization of a stable hydrate.[1] If the anhydrous form is unstable, try crystallizing from 95% Ethanol / 5% Water to deliberately form the lattice-stable hydrate.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-(3-fluorobenzyl)-1,4-diazepane dihydrochloride Product Analysis. Retrieved from Link

    • Grounding: Establishes the commercial stability of the dihydrochloride salt form for this specific structural class.
  • Jouyban, A., et al. (2009).[6] Solubility of Diazepam and Related Structures in Ethanol + Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from Link

    • Grounding: Provides thermodynamic solubility data for diazepane scaffolds in alcohol systems.
  • BenchChem. (n.d.).[1] Crystallization of (R)-1-benzyl-5-methyl-1,4-diazepane Salts. Retrieved from Link

    • Grounding: Validates the use of fractional crystallization and seeding for benzyl-diazepane deriv

Technical Guide: Removal of Unreacted 3,5-Difluorobenzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2]

The Challenge: 3,5-Difluorobenzyl halides (bromide/chloride) are potent electrophilic alkylating agents. While essential for introducing lipophilic benzyl groups in drug discovery, their persistence in final compounds poses two critical risks:

  • Genotoxicity: Under ICH M7 guidelines, benzyl halides are classified as potentially mutagenic impurities (PMIs). Regulatory limits often cap intake at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day unless compound-specific carcinogenicity data exists.[1]

  • Chemical Instability: Residual halides can slowly alkylate basic centers in your API (Active Pharmaceutical Ingredient) during storage, degrading purity over time.

The Solution: Unlike standard benzyl halides, the 3,5-difluoro substitution pattern increases the lipophilicity (


) and electron deficiency of the ring. This makes the benzylic carbon highly susceptible to nucleophilic attack (

), a property we will exploit for removal.

Primary Protocol: Solid-Phase Scavenging (The Gold Standard)

This is the recommended method for medicinal chemistry scales (mg to 100g). It relies on a polymer-supported nucleophile that selectively reacts with the halide, immobilizing it on a bead that is removed via filtration.

Recommended Scavenger: Silica-Supported Trisamine (Si-Trisamine)
  • Why: The primary amine moieties are highly nucleophilic. The silica backbone is rigid, preventing swelling issues common with polystyrene resins in certain solvents.

  • Mechanism:

    
    
    
Step-by-Step Workflow
  • Assessment: Determine the approximate mole % of unreacted 3,5-difluorobenzyl halide in your crude mixture (via LCMS or NMR integration).

  • Stoichiometry: Add 2–4 equivalents of Si-Trisamine relative to the impurity (not the product).

    • Note: If the impurity level is unknown, assume 10-20 mol% excess and calculate resin based on that.

  • Solvent Selection: Dissolve crude product in THF, DCM, or Ethyl Acetate.

    • Critical: Avoid protic solvents (MeOH/EtOH) if possible, as they solvate the nucleophile and can slightly retard

      
       kinetics compared to polar aprotic solvents.
      
  • Incubation: Stir gently or shake at Room Temperature (RT) for 2–4 hours.

    • Optimization: For 3,5-difluoro analogs, the electron-withdrawing fluorines accelerate the reaction. 2 hours is usually sufficient.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover all API.

  • Result: The filtrate contains the product; the impurity is covalently bound to the discarded resin.[2]

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Product + 3,5-DFB-X) AddResin Add Si-Trisamine (2-4 eq vs Impurity) Start->AddResin React Incubate (THF/DCM, 2-4h, RT) AddResin->React S_N2 Reaction Filter Filtration (Remove Resin) React->Filter ResinWaste Solid Waste (Resin-Bound Impurity) Filter->ResinWaste Retained Final Purified Filtrate Filter->Final Eluted

Caption: Workflow for removing electrophilic halides using solid-phase nucleophilic scavengers.

Secondary Protocol: Liquid-Phase "Tag & Wash"

Use Case: Large scale (>100g) or cost-sensitive projects where resin is prohibitively expensive. Concept: React the lipophilic halide with a cheap, secondary amine to convert it into a highly polar, basic ammonium salt. This salt is then removed via an acidic aqueous wash.

Reagents
  • Tagging Agent: Morpholine or N-Methylpiperazine (1.5 – 2.0 eq relative to impurity).

  • Wash Solution: 1M HCl or 10% Citric Acid.

Protocol
  • Tagging: Add Morpholine to the reaction mixture (post-reaction).

  • Reaction: Stir for 1–2 hours at RT.

    • Monitoring: Check TLC.[3] The high Rf spot (halide) should disappear, replaced by a baseline spot (ammonium salt).

  • Work-up: Dilute with organic solvent (EtOAc/DCM).

  • Acid Wash: Wash the organic layer vigorously with 1M HCl (2x).

    • Chemistry: The unreacted morpholine and the newly formed N-(3,5-difluorobenzyl)morpholinium salt are protonated/charged and partition into the aqueous phase.

  • Separation: Collect the organic phase, dry over

    
    , and concentrate.
    

Warning: Do not use this method if your final product contains basic amines that will also extract into the acid layer.

Troubleshooting & FAQs

Q1: I used the scavenger resin, but the impurity is still present. Why?

A: This is usually a stoichiometry or solvent issue.

  • Stoichiometry: Did you calculate equivalents based on the impurity amount? If the reaction was stalled and you have 50% unreacted starting material, a "standard" scoop of resin won't suffice.

  • Solvent: If using DCM, ensure the resin swells properly (if using polystyrene). If using Silica-based, ensure the mixture is well-agitated.

  • Kinetics: 3,5-difluorobenzyl halides are reactive, but if your product is sterically bulky, it might hinder diffusion into the resin pores. Fix: Heat the scavenging mixture to 40°C or switch to a liquid-phase "Tag & Wash" method.

Q2: Can I just distill it off?

A: Generally, no . 3,5-difluorobenzyl bromide has a high boiling point (approx. 80-90°C at reduced pressure, >200°C atm). Most complex APIs will decompose at the temperatures required to distill this halide off effectively. Furthermore, "trace" removal via distillation is thermodynamically difficult due to entrainment.

Q3: How do I choose between Resin vs. Liquid Extraction?

Use the decision tree below.

Visualization: Method Selection Decision Tree

MethodSelection Start Select Purification Method IsAcidSens Is Product Acid Sensitive? Start->IsAcidSens IsBasic Does Product have Basic Amines? IsAcidSens->IsBasic No Resin Method A: Si-Trisamine Resin IsAcidSens->Resin Yes IsBasic->Resin Yes (Acid wash removes product) Liquid Method B: Morpholine Tag + Acid Wash IsBasic->Liquid No Chrom Method C: Reverse Phase HPLC Resin->Chrom If Resin Fails

Caption: Decision logic for selecting the appropriate purification strategy based on product stability.

Comparative Data: Method Efficiency

FeatureSolid-Phase ScavengingLiquid-Phase TaggingChromatography (Silica)
Selectivity High (Chemo-selective)High (Chemo-selective)Low (Polarity based)
Yield Loss < 5% (Mechanical loss only)< 10% (Extraction loss)10–30% (Mixed fractions)
Time Investment Low (Add & Stir)Medium (Extraction required)High (Column prep/run)
Cost High (

$)
Low ($)Medium (

)
Scalability Good (up to kgs)Excellent (Multi-kg)Poor (Solvent volume)

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[4][1][5] International Council for Harmonisation.[1]

  • Biotage. Metal Scavenger User Guide (Applicable to Organic Scavenging). (Detailed protocols for Si-Trisamine and Si-Thiol).

  • Sigma-Aldrich. 3,5-Difluorobenzyl bromide Product Safety & Properties.

  • Egle, I. (2020). Practical Guide to Scavengers in Organic Synthesis. SiliCycle Application Notes.

Sources

Optimizing reaction temperature for diazepane substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the optimization of reaction temperatures in diazepane substitution reactions . It synthesizes kinetic principles with practical troubleshooting for 1,4-diazepane and 1,4-benzodiazepine scaffolds.

Subject: Thermal Modulation Strategies for 1,4-Diazepane Functionalization Audience: Medicinal Chemists, Process Engineers, Application Scientists Scope:


-Alkylation, 

-Acylation, and Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Executive Summary: The Thermal Landscape of Diazepanes

Diazepanes (saturated 7-membered heterocycles with two nitrogens) present unique synthetic challenges due to their conformational flexibility and ring strain . Unlike rigid 5- or 6-membered rings, diazepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers.

Why Temperature is Critical:

  • Conformational Locking: High temperatures increase the population of higher-energy conformers, potentially exposing sterically hindered sites to substitution but reducing regioselectivity.

  • Entropic Penalties: In cyclization-substitution sequences, the formation of the 7-membered ring is entropically disfavored compared to 5/6-membered rings.[1] Precise thermal control is required to overcome the activation energy barrier without triggering polymerization.

  • Catalyst Life (Pd): In Buchwald-Hartwig aminations, temperature dictates the delicate balance between Pd(0) activation and catalyst decomposition (Pd black formation).

Core Optimization Modules (Q&A Format)
Module A: Nucleophilic Substitution (

-Alkylation &

-Acylation)

Q1: I am observing poor regioselectivity during the mono-alkylation of a symmetrical 1,4-diazepane. How does temperature influence this?

Technical Insight: At higher temperatures (


60°C), the reaction often shifts from kinetic to thermodynamic control. The rapid interconversion of diazepane conformers (barrier ~17-18 kcal/mol) means both nitrogen atoms are equally accessible on average.

Troubleshooting Protocol:

  • Cryogenic Start: Initiate the reaction at -10°C to 0°C . This suppresses the reaction rate, allowing the steric bulk of the first substituent to kinetically block the second attack.

  • Controlled Ramp: Only if conversion is

    
     after 1 hour, ramp temperature by 5°C increments.
    
  • Base Pairing: Use a weaker base (e.g.,

    
     or 
    
    
    
    ) which often requires mild heating (40°C) but prevents the rapid deprotonation that leads to over-alkylation [1].

Q2: My


-acylation reaction yields are low, and I see significant starting material despite refluxing. 

Root Cause Analysis: Refluxing is not always the answer. For diazepanes, high temperatures can promote the retro-Mannich type ring opening or hydrolysis if water is present. Furthermore, the generated HCl (if using acid chlorides) can protonate the remaining diazepane nitrogen, rendering it non-nucleophilic [2].

Solution:

  • Temperature: Lower to 0°C - 25°C .

  • Scavenger: Use a biphasic system (DCM/aq. NaOH) or add a scavenger base (TEA/DIPEA) dropwise. The exotherm from base addition must be managed; a temperature spike here causes impurity formation (dimers).

Module B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Q3: The reaction stalls at 50% conversion. Increasing the temperature to 110°C causes the catalyst to crash out as Pd black. What is the optimal window?

Technical Insight: Diazepanes are bulky secondary amines. They can inhibit the catalyst by saturating the coordination sphere. At 110°C, the rate of phosphine ligand dissociation (essential for the catalytic cycle) may be exceeded by the rate of catalyst decomposition.

Optimization Strategy:

  • The "80°C Standard": Most diazepane couplings are optimal at 80°C . This provides sufficient energy for the reductive elimination step (often the turnover-limiting step for bulky amines) without thermally degrading the catalyst [3].

  • Pre-activation: Heat the catalyst and ligand without the diazepane at 60°C for 5 minutes to ensure active

    
     species formation, then add the substrate and adjust to 80°C.
    
  • Ligand Switch: If 80°C fails, do not increase temp. Switch to a bulky biaryl phosphine ligand (e.g., RuPhos or BrettPhos ) which stabilizes the catalyst at higher temperatures (up to 100°C) if absolutely necessary [4].

Decision Logic & Workflows (Visualized)

The following diagrams illustrate the decision-making process for temperature optimization and the mechanistic pathways involved.

Figure 1: Temperature Optimization Decision Tree

TempOptimization Start Start: Diazepane Substitution CheckType Reaction Type? Start->CheckType Alkylation N-Alkylation/Acylation CheckType->Alkylation Buchwald Pd-Catalyzed (Buchwald) CheckType->Buchwald RegioIssue Issue: Regioselectivity? Alkylation->RegioIssue Cryo Protocol: Cryogenic Start (-10°C to 0°C) RegioIssue->Cryo Yes (Mixtures) Ramp Stepwise Ramp (+5°C increments) RegioIssue->Ramp No (Low Yield) Stalling Issue: Reaction Stalling? Buchwald->Stalling TempCheck Current Temp > 100°C? Stalling->TempCheck LowerTemp Lower to 80°C Change Ligand (RuPhos) TempCheck->LowerTemp Yes (Pd Black) BoostTemp Increase to 80°C Check Inert Atmo TempCheck->BoostTemp No (Kinetic Trap)

Caption: Decision matrix for thermal adjustments based on specific reaction failure modes (regioselectivity vs. catalyst death).

Figure 2: Mechanistic Impact of Temperature

Mechanism LowTemp Low Temp (<20°C) ConfLock Conformational Locking LowTemp->ConfLock Favors HighTemp High Temp (>80°C) RapidFlip Rapid Ring Flipping HighTemp->RapidFlip Induces Kinetic Kinetic Product (High Regioselectivity) ConfLock->Kinetic Leads to Thermo Thermodynamic Product (Side Reactions/Polymer) RapidFlip->Thermo Risks

Caption: Correlation between thermal energy, diazepane ring dynamics, and product distribution.

Standardized Experimental Protocols
Protocol A: Temperature Screening for

-Alkylation

Valid for 1,4-diazepane and homopiperazine derivatives.

  • Preparation: Dissolve diazepane substrate (1.0 equiv) in anhydrous DMF or MeCN (0.1 M).

  • Base Activation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir for 15 min at 25°C .
  • Cooling: Cool the reaction vessel to -10°C using an ice/salt bath or cryostat.

  • Addition: Add the electrophile (alkyl halide, 1.0 equiv) dropwise over 30 minutes.

    • Why? Slow addition at low temp maintains low instantaneous concentration, favoring mono-substitution.

  • Monitoring: Stir at -10°C for 2 hours. Check LCMS.

    • Decision Point: If conversion < 10%, warm to 0°C. If still low after 2h, warm to 25°C.

    • Warning: Do not heat above 40°C unless using sterically hindered electrophiles.

Protocol B: Optimized Buchwald-Hartwig Amination

Valid for coupling diazepanes with aryl halides.

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     (2 mol%) and Ligand (e.g., RuPhos, 4 mol%) in Toluene or Dioxane. Stir at 60°C for 5 mins  to generate the active catalyst.
    
  • Substrate Addition: Add the aryl halide (1.0 equiv), diazepane (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Thermal Setpoint: Heat to 80°C .

    • Note: 80°C is the "Goldilocks" zone—high enough for reductive elimination, low enough to prevent de-ligation.

  • Workup: Filter through Celite while warm. (Diazepanes can precipitate or trap Pd upon cooling).

Quantitative Data Summary

Table 1: Temperature Effects on Diazepam Synthesis (Flow Chemistry Case Study) Data derived from continuous flow optimization studies [2].

StageReagentsTemp (°C)Yield (%)Observation
N-Acylation Substrate + Acid Chloride0°C 95%High selectivity, minimal HCl byproduct interference.
N-Acylation Substrate + Acid Chloride60°C61%Significant impurity formation (chloride substitution).
Cyclization Intermediate + ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

25°C73%Slow conversion, incomplete reaction.
Cyclization Intermediate +

60°C 96% Optimal conversion, high purity (>98%).[2]
References
  • Bédard, A.-C., et al. (2022).[2] Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10. [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Bristol ChemLabS. [Link]

  • Sabia, R., et al. (2014). Low temperature separation of the interconverting enantiomers of diazepam... Journal of Chromatography A. [Link]

Sources

Troubleshooting Low Purity in Fluorinated Homopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Conundrum

Fluorinated homopiperazines (1,4-diazepanes) are high-value scaffolds in medicinal chemistry. The introduction of fluorine modulates basicity (


), enhances metabolic stability (blocking CYP450 oxidation), and alters lipophilicity (

). However, the very properties that make fluorine desirable—high electronegativity and the strength of the C-F bond—introduce unique synthetic challenges.

Low purity in these syntheses is rarely due to a single factor. It usually stems from a convergence of regiochemical ambiguity , unintended elimination (defluorination) , and purification failures due to altered polarity. This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: The Chemistry of Contamination (Root Cause Analysis)

Before attempting a fix, you must diagnose the specific impurity profile. Fluorine is not a passive bystander; it actively directs nucleophilic attacks and destabilizes adjacent protons.

The "Elimination Trap"

The most common cause of low purity and "missing fluorine" in NMR is HF elimination .

  • Mechanism: The

    
    -proton relative to the amine is acidified by the fluorine's inductive effect. Under basic conditions (common in cyclization), this proton is removed, leading to E2 elimination and the formation of an enamine/imine, which subsequently polymerizes or hydrolyzes.
    
  • Diagnostic:

    
     NMR shows loss of signal; 
    
    
    
    NMR shows vinylic protons or complex aliphatic multiplets (oligomers).
Visualizing the Failure Pathways

The following diagram illustrates the competition between the desired ring closure and the common side reactions.

G Precursor Fluorinated Precursor Intermediate Reactive Intermediate Precursor->Intermediate Activation Product Target Homopiperazine Intermediate->Product Cyclization (Intramolecular) Elimination Enamine (HF Loss) Intermediate->Elimination Base > pKa(H-beta) (E2 Pathway) Polymer Linear Oligomers Intermediate->Polymer High Conc. (Intermolecular) Elimination->Polymer Degradation

Figure 1: Reaction pathway competition. Successful synthesis requires suppressing the red pathways (Elimination/Polymerization).

Module 2: Synthesis-Specific Troubleshooting

Scenario A: Ring Expansion (Schmidt Rearrangement)

Method: Treating fluorinated piperidin-4-ones with hydrazoic acid (


) or alkyl azides.

The Problem: Regioselectivity. The fluorine atom exerts an electronic withdrawing effect that destabilizes the transition state for migration of the adjacent carbon. The Symptom: A mixture of isomeric lactams (3-fluoro- vs. 2-fluoro-homopiperazin-5-one).

Parameter Standard Condition Troubleshooting Protocol Why? (Causality)
Catalyst

/ TFA
Switch to Lewis Acid (

)
Protic acids allow rapid equilibration of iminium ions. Lewis acids coordinate tightly, enforcing migration of the group anti to the leaving nitrogen, improving regiocontrol.
Temperature

Maintain

Higher temperatures overcome the activation energy difference between the two migration pathways, eroding selectivity.
Azide Source

(in situ)
Use Alkyl Azides (Hydroxyalkyl) Intramolecular Schmidt reactions (tethered azides) dictate regiochemistry via ring size preference, bypassing electronic bias.
Scenario B: Cyclization (Nucleophilic Substitution)

Method: Reacting ethylenediamine with a fluorinated 1,3-dihalopropane derivative.

The Problem: Oligomerization vs. Cyclization. The Symptom: Gummy, insoluble residue; LCMS shows peaks at


.

Protocol: The Ruggli-Ziegler Dilution Technique

  • Solvent Volume: Calculate solvent volume to achieve < 0.01 M concentration of reactants.

  • Addition Rate: Do not mix reagents all at once.

    • Dissolve the diamine in Solvent A.

    • Dissolve the fluorinated electrophile in Solvent B.

    • Simultaneously add both dropwise (over 4–8 hours) into a large volume of refluxing solvent.

  • Base Selection: Avoid strong bases like

    
     if the fluorine is 
    
    
    
    to a leaving group. Use
    
    
    or DIPEA . Cesium's "template effect" can assist in pre-organizing the cyclization transition state.

Module 3: Purification & Isolation (The "Polarity Trap")

Fluorinated amines often fail standard purification because the fluorine lowers the


 of the amine, altering its interaction with silica and aqueous phases.
  • Standard Piperidine

    
    :  ~11.0
    
  • 3-Fluoro-piperidine

    
    :  ~9.0 - 9.5
    
  • 3,3-Difluoro-piperidine

    
    :  ~7.5 - 8.0
    

Implication: A standard "basic workup" (pH 9-10) may not fully deprotonate a difluorinated amine, leaving it in the aqueous phase.

Decision Tree: Isolation Strategy

Purification Start Crude Reaction Mixture CheckPurity Check TLC/LCMS Start->CheckPurity IsPolar Is Product Highly Polar? (LogP < 0) CheckPurity->IsPolar NormalSilica Standard Silica Flash (DCM/MeOH/NH3) IsPolar->NormalSilica No AmineSilica Use Amine-Functionalized Silica (KP-NH) IsPolar->AmineSilica Yes (Mild) Derivatize Derivatize (Boc/Cbz) IsPolar->Derivatize Yes (Severe) PurifyProt Purify Protected Amine (Non-polar) Derivatize->PurifyProt Deprotect Acid Deprotection (HCl/Dioxane) PurifyProt->Deprotect

Figure 2: Purification logic flow. For fluorinated homopiperazines, the "Derivatize" path is often the most time-efficient despite the extra steps.

Recommended Extraction Protocol (The "Salting Out" Method)

If you must avoid chromatography:

  • Acidify crude mixture to pH 2 (HCl). Wash with

    
     (removes non-basic impurities).
    
  • Crucial Step: Basify aqueous layer to pH > 12 (use 50% NaOH). Note: Due to the lower pKa, pH 10 is insufficient to drive the equilibrium fully to the free base.

  • Saturate the aqueous phase with NaCl (solid).

  • Extract exhaustively with

    
    :Isopropanol (3:1) . The alcohol helps extract the polar fluorinated amine.
    

Frequently Asked Questions (FAQ)

Q: My yield is >100% and the product is a hygroscopic gum. What happened? A: You likely have trapped inorganic salts (LiCl, NaCl) or solvent complexes. Fluorinated amines form very stable hydrates.

  • Fix: Dissolve the gum in dry DCM, dry over

    
    , filter, and evaporate. If it persists, perform a "free base filtration": dissolve in 
    
    
    
    , bubble dry HCl gas to precipitate the clean salt, and filter.

Q: I see the product mass in LCMS, but it vanishes on Silica gel. Why? A: "Streak and Stick." The fluorinated amine is interacting strongly with the acidic silanols.

  • Fix: Pre-wash your silica column with 1%

    
     in Hexane. Use Amine-Functionalized Silica (KP-NH)  cartridges, which eliminate the need for amine modifiers in the mobile phase.[1]
    

Q: Can I use direct fluorination (e.g., Selectfluor) on the homopiperazine ring? A: Generally, no . Direct fluorination of secondary amines leads to N-F bonds or non-selective C-F insertion. It is chemically superior to use a fluorinated building block (e.g., fluorinated piperidinone or diamine) and build the ring around it.

References

  • Basicity Modulation by Fluorine: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem (2007).[2] Explains the inductive effect of

    
    -fluorine lowering amine 
    
    
    
    by ~1.7 units.
  • Schmidt Rearrangement Mechanisms: Aube, J. et al. "Schmidt Reaction of Alkyl Azides." Chemical Reviews (2005). The definitive guide on regioselectivity in ring expansion reactions.

  • Purification of Polar Amines: Biotage Technical Notes. "Is there an easy way to purify organic amines?" Practical guidance on using amine-functionalized silica to prevent tailing.

  • Conformational Effects of Fluorine: Lankin, D. C. et al. "The conformational preferences of 3-fluoropiperidine." Organic Letters (2011). Details the axial preference of fluorine in protonated piperidines, relevant for binding and reactivity.

Sources

Technical Support Center: Diazepane & Benzodiazepine Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an interactive Technical Support Center. It is designed to troubleshoot stability issues for both saturated 1,4-diazepanes (common linkers) and unsaturated 1,4-benzodiazepines (bioactive scaffolds), as "diazepane" is often used colloquially to refer to both in high-throughput chemistry.

Current Status: ● Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Stability & Degradation in Acidic Media

Triage: Identify Your Scaffold

Before applying a fix, we must diagnose the substrate. Acidic instability manifests differently depending on the saturation of the seven-membered ring.

Which structure matches your compound?

  • Type A: Saturated 1,4-Diazepane (No double bonds in the ring).

    • Common Use:[1][2] Linkers (PROTACs), peptidomimetics.

    • Typical Issue: Incomplete deprotection, salt stoichiometry confusion, or amide hydrolysis (if N-acylated).

  • Type B: 1,4-Benzodiazepine (Contains an imine

    
     bond, fused to benzene).
    
    • Common Use:[3] CNS active compounds (GABA modulators).[2]

    • Typical Issue:Rapid Ring Opening. The imine bond hydrolyzes in acid, destroying the pharmacophore.

Diagnostic Workflows

Workflow A: The "Disappearing Peak" (Benzodiazepines)

Symptom: You are analyzing a 1,4-benzodiazepine by LC-MS with an acidic mobile phase (0.1% Formic Acid or TFA), and you observe:

  • Decrease in the parent peak area over time.

  • Appearance of a new peak with Mass =

    
    .
    
  • Appearance of a benzophenone derivative (cleavage product).[4][5]

Root Cause: Acid-Catalyzed Hydrolysis Unlike saturated diazepanes, benzodiazepines possess an azomethine (imine) bond at the 4,5-position. In acidic media (pH < 3), this nitrogen protonates, activating the C5 carbon for nucleophilic attack by water. This leads to ring opening, forming an open-chain amino-benzophenone [1, 2].

Mechanism of Failure

BenzodiazepineHydrolysis BZD 1,4-Benzodiazepine (Intact) Prot Protonation (N4-H+) BZD->Prot + H+ (Acid) Hyd Hydrolysis (Water Attack at C5) Prot->Hyd + H2O RingOpen Ring Opening (Open Chain) Hyd->RingOpen Imine Cleavage Prod 2-Aminobenzophenone + Glycine deriv. RingOpen->Prod Degradation

Figure 1: The irreversible acid hydrolysis pathway of 1,4-benzodiazepines.

Solution Protocol: Stabilization & Analysis

If you must handle these compounds in acid (e.g., HPLC), follow these strict parameters:

ParameterRecommendationScientific Rationale
Mobile Phase pH > 3.0 At pH > 3, the protonation of N4 is minimized, significantly slowing hydrolysis [1]. Use Ammonium Acetate (10mM) instead of TFA.
Temperature < 25°C Hydrolysis rates are temperature-dependent. Keep autosamplers at 4°C.
Exposure Time < 30 mins Analyze immediately upon dilution. Do not leave samples in acidic solvent overnight.
Alternative Neutral/Basic Switch to high pH LC-MS (Ammonium Bicarbonate, pH 10) if the column permits. Benzodiazepines are stable in mild base.
Workflow B: The "Stuck Reaction" (Saturated Diazepanes)

Symptom: You are attempting to remove a Boc group from a saturated 1,4-diazepane using TFA/DCM, but you observe:

  • Low yield.

  • "Gumming" or oiling out.

  • Unexpected alkylation (t-butyl adducts, +56 Da).

Root Cause: Scavenger Deficiency & Salt Formation Saturated diazepanes are strong bases (secondary amines). They do not hydrolyze easily. However, during Boc-deprotection, the generated tert-butyl cation is a reactive electrophile. Without scavengers, it can re-attach to the nucleophilic diazepane nitrogen or other electron-rich sites (e.g., Indoles, Phenols) [3].

Protocol: High-Fidelity Deprotection

Do not use neat TFA. Use this "Scavenger Cocktail" to ensure clean conversion.

  • Dissolve: Substrate in DCM (0.1 M).

  • Add Scavengers: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v).

    • Why? TIPS quenches the t-butyl cation; water aids in the decarboxylation step.

  • Acidify: Add TFA (to 20-50% v/v).

  • Reaction: Stir at 0°C for 10 min, then RT for 1-2 hours.

  • Workup (Critical):

    • Evaporate TFA/DCM.

    • Co-evaporate with Toluene (3x) to remove residual TFA.[1]

    • Note: The product is a TFA Salt . It will be heavier than the free base. If you need the free base, use an SCX-2 (Strong Cation Exchange) cartridge.

Troubleshooting FAQs

Q1: I see a +18 mass shift in my LC-MS for my diazepane. Is it hydrolysis?

  • If Benzodiazepine: YES. This is the classic ring-opening water adduct. Your mobile phase is too acidic.

  • If Saturated Diazepane: LIKELY NO. Saturated rings are stable. This is likely a TFA adduct (if using TFA) or a non-covalent cluster. Check the UV trace—if the peak shape is sharp and the retention time matches the parent, it is an ionization artifact, not degradation.

Q2: Can I use HCl in Dioxane instead of TFA?

  • Yes. For saturated diazepanes, 4M HCl in Dioxane is excellent and avoids the "oily salt" issue common with TFA.[6] The HCl salt often precipitates as a solid, which is easier to handle [4].

  • Protocol: Dissolve substrate in minimal Dioxane/MeOH. Add 4M HCl/Dioxane (5-10 eq). Stir 1h. Filter the solid precipitate.

Q3: My diazepane linker decomposed during purification. Why?

  • Did you use a silica column with MeOH/DCM ?

  • Diagnosis: Silica is slightly acidic. If your diazepane is highly basic, it binds irreversibly to the silica.

  • Fix: Add 1% Triethylamine (TEA) or Ammonia to your eluent to neutralize the silica and deprotonate the amine, allowing it to elute.

Decision Matrix (Visual Guide)

Use this flow to determine your next experimental step.

TroubleshootingMatrix Start Start: Stability Issue Detected Q1 Is the ring Saturated? Start->Q1 Unsat No (Benzodiazepine) Q1->Unsat Double Bond Present Sat Yes (1,4-Diazepane) Q1->Sat Single Bonds Only AcidCheck Is pH < 3? Unsat->AcidCheck Hydrolysis Issue: Imine Hydrolysis AcidCheck->Hydrolysis Yes Fix1 Action: Buffer mobile phase to pH > 3.0 (Ammonium Acetate) Hydrolysis->Fix1 StepCheck Process Step? Sat->StepCheck Deprot Boc Deprotection StepCheck->Deprot Purif Silica Purification StepCheck->Purif Fix2 Action: Add Scavengers (TIPS/H2O) + Toluene Co-evap Deprot->Fix2 Fix3 Action: Add 1% TEA to Eluent Purif->Fix3

Figure 2: Diagnostic decision tree for diazepane stability issues.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. Link

  • Nudelman, N. S., & de Waisbaum, R. G. (1995).[4] Acid hydrolysis of diazepam.[4][7][8][9][10] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8). Link

  • Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational text on scavenger use in acid deprotection).
  • BenchChem Technical Support. (2025). Troubleshooting Boc Deprotection Failures. Link

Sources

Validation & Comparative

Technical Assessment: High-Resolution NMR Characterization of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR spectral analysis of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane Content Type: Technical Comparison & Characterization Guide

Executive Summary & Pharmacophore Context

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane represents a critical building block in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors. The structure combines a lipophilic, metabolically stable 3,5-difluorobenzyl moiety with a flexible, polar 1,4-diazepane (homopiperazine) ring.

This guide provides a comparative analysis of NMR acquisition strategies, focusing on the resolution of the fluxional 7-membered ring and the specific coupling patterns of the fluorinated aromatic system. It contrasts solvent performance (CDCl₃ vs. DMSO-d₆) and validation techniques (1D vs. 2D NMR).

Structural Analysis & Numbering Logic

Before interpreting spectra, the atom mapping must be established. The 1,4-diazepane ring exists in a dynamic equilibrium (twist-chair/twist-boat), often causing signal broadening at room temperature.

Graphviz Diagram: Structural Numbering & Workflow

G cluster_0 Molecule Structure cluster_1 Analytical Decision Matrix Struct 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane (C12H16F2N2) Ring 1,4-Diazepane Ring (Fluxional) Struct->Ring Contains Ar 3,5-Difluorophenyl (Rigid) Struct->Ar Contains Solvent Solvent Selection Ring->Solvent Requires Optimization CDCl3 CDCl3 (Good Solubility, Broad NH) Solvent->CDCl3 Routine QC DMSO DMSO-d6 (Visible NH, Sharp Peaks) Solvent->DMSO Structural Proof Technique Validation Step CDCl3->Technique 1H + 19F DMSO->Technique 1H + 13C + COSY

Caption: Structural decomposition and analytical workflow for optimizing spectral resolution of the diazepane scaffold.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and ring conformers.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amine Proton (N4-H) Often invisible or extremely broad due to rapid exchange.Sharp or broadened triplet/singlet; visible due to H-bonding.Use DMSO-d₆ for full assignment.
Ring Conformation 7-membered ring flipping is fast; peaks may coalesce or broaden.Higher viscosity often slows tumbling; peaks may sharpen or shift.DMSO-d₆ provides better resolution.
Water Peak ~1.56 ppm (can overlap with diazepane multiplets).~3.33 ppm (distinct from aliphatic region).CDCl₃ is preferred if water suppression is unavailable.
Chemical Shift Ref. TMS (0.00 ppm) or CHCl₃ (7.26 ppm).DMSO (2.50 ppm).Context dependent.

Expert Insight: For publication-quality data, DMSO-d₆ is superior because it allows quantification of the secondary amine proton and reduces the ambiguity of the diazepane methylene signals.

Experimental Data & Spectral Assignment

The following data represents the expected chemical shifts and coupling constants derived from high-field (400 MHz+) NMR analysis of the purified free base.

A. ¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region is defined by the symmetry of the 3,5-difluoro substitution.

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H (2, 6) 6.95 – 7.05Multiplet (m)

Ortho to CH₂, flanked by F.
Ar-H (4) 6.75 – 6.85Triplet of Triplets (tt)

,

Distinctive "Roof" pattern; between two F atoms.
Benzylic CH₂ 3.60 – 3.65Singlet (s)-Isolated CH₂ connecting Ar and N1.
Diazepane C2/C7 2.65 – 2.85Multiplet (m)-

-protons to N1 (tertiary).
Diazepane C3/C5 2.85 – 3.00Multiplet (m)-

-protons to N4 (secondary).
Diazepane C6 1.65 – 1.80Quintet/Multiplet


-protons (bridge).
N4-H 2.0 – 3.5Broad Singlet-Exchangeable; shift varies with conc.
B. ¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon analysis is dominated by the large C-F coupling constants.

Carbon TypeShift (δ ppm)Coupling Pattern

(Hz)
C-F (3, 5) ~162.5Doublet of Doublets (dd)

,

Ar-C (1) ~143.0Triplet (t)

Ar-C (2, 6) ~110.5Multiplet (m)

Ar-C (4) ~102.5Triplet (t)

Benzylic CH₂ ~61.5Singlet-
Diazepane C 50.0 - 55.0Singlets-
Diazepane C6 ~29.5Singlet-

Experimental Protocol: Step-by-Step Characterization

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? To ensure the secondary amine (N-H) is visible and to separate the benzylic CH₂ from the water peak.

  • Filtration: If any turbidity exists (salt formation), filter through a cotton plug into the NMR tube.

Phase 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons (C-F) and benzylic carbons have long T1 relaxation times. Short D1 leads to poor integration accuracy.

  • Scans (NS):

    • ¹H: 16 scans.

    • ¹³C: 512–1024 scans (due to splitting of signal intensity by Fluorine coupling).

    • ¹⁹F: 16 scans (optional but recommended for purity check).

Phase 3: Processing & Validation
  • Phasing: Manual phasing is required for the aromatic region due to the complex splitting of the C-F coupling.

  • Integration: Normalize the Benzylic CH₂ singlet to 2.00.

    • Check: The aromatic region should integrate to 3.00 (2H + 1H).

    • Check: The aliphatic region (diazepane) should integrate to 10.00 (8H ring + 2H from NH/water overlap if not distinct).

Advanced Validation: 2D NMR Strategy

To unambiguously assign the diazepane ring protons (which often overlap), a COSY (Correlation Spectroscopy) experiment is required.

Graphviz Diagram: COSY Correlation Logic

COSY N_CH2_A N1-CH2 (C2/C7) ~2.7 ppm C_CH2 C-CH2-C (C6) ~1.7 ppm N_CH2_A->C_CH2 Weak/None (4-bond) N_CH2_B N4-CH2 (C3/C5) ~2.9 ppm N_CH2_B->C_CH2 Strong Cross-Peak (Vicinal)

Caption: COSY correlations allow differentiation of the N-adjacent methylenes based on their coupling to the central C6 methylene.

  • Interpretation: The central methylene at C6 (~1.7 ppm) will show strong cross-peaks only with the C5/C7 protons. This allows you to distinguish the "inner" ring protons from the "outer" ones adjacent to the benzyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Essential for interpreting J_CF couplings).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online database for chemical shifts).

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a predictive analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane. In the absence of direct literature on this specific molecule, this guide synthesizes established fragmentation principles from analogous structures to offer a robust, scientifically-grounded hypothesis of its behavior under mass spectrometric analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of novel compounds.

Introduction: The Significance of Fragmentation Analysis

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is a molecule of interest in medicinal chemistry due to the prevalence of the diazepane scaffold in pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The incorporation of a difluorobenzyl moiety can significantly alter a molecule's metabolic stability and binding affinity. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and metabolite identification of such novel entities. A thorough understanding of the molecule's fragmentation pattern is paramount for its unambiguous identification in complex matrices.[3][4]

This guide will propose the primary fragmentation pathways of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane under electrospray ionization (ESI) conditions, compare these pathways to related, non-fluorinated analogues, and provide a detailed experimental protocol for its analysis.

Proposed Primary Fragmentation Pathways

The fragmentation of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is anticipated to be initiated by protonation at one of the nitrogen atoms of the diazepane ring under positive mode ESI. The subsequent fragmentation will likely be dominated by cleavage events alpha to the nitrogen atoms and the benzylic position, driven by the formation of stable carbocations and neutral losses.[5][6]

Two primary fragmentation routes are proposed, originating from the protonated molecular ion:

  • Benzylic Cleavage: The most favorable fragmentation is predicted to be the cleavage of the C-N bond between the benzylic carbon and the diazepane nitrogen. This results in the formation of a highly stable, resonance-stabilized 3,5-difluorobenzyl cation.

  • Diazepane Ring Opening and Fragmentation: A secondary pathway involves the fragmentation of the diazepane ring itself. This can occur through a retro-Diels-Alder-type reaction or sequential loss of ethylene and imine fragments.

The following diagrams illustrate the proposed fragmentation mechanisms.

Benzylic Cleavage Pathway M [M+H]+ m/z 227.1252 F1 3,5-Difluorobenzyl cation m/z 127.0354 M->F1 N1 1,4-Diazepane (neutral loss) m/z 100.0997 M->N1 Diazepane Ring Fragmentation M [M+H]+ m/z 227.1252 F2 Fragment Ion m/z 184.0931 M->F2 N2 C2H5N (neutral loss) m/z 43.0422 M->N2 F3 Fragment Ion m/z 156.0618 F2->F3 N3 C2H4 (neutral loss) m/z 28.0313 F2->N3 LC-HRMS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution Inject Inject Sample (2 µL) Working->Inject Column C18 Reversed-Phase Separation Inject->Column ESI Positive ESI Column->ESI FullScan Full Scan (m/z 50-500) ESI->FullScan MSMS Data-Dependent MS/MS FullScan->MSMS

Sources

Comparing bioactivity of diazepane vs. piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Profiling: A Comparative Guide to Diazepane vs. Piperazine Analogs in Drug Discovery

As a Senior Application Scientist, one of the most frequent structural dilemmas I encounter during hit-to-lead optimization is the selection between a piperazine (6-membered) and a diazepane (homopiperazine, 7-membered) bis-nitrogen scaffold. While they differ by only a single methylene group, this subtle modification profoundly alters the conformational landscape, basicity, and spatial trajectory of the molecule's exit vectors.

This guide objectively compares the bioactivity, metabolic stability, and target affinity of diazepane and piperazine analogs, providing researchers with the mechanistic causality and experimental frameworks needed to drive rational drug design.

Mechanistic & Structural Divergence

To understand the divergent bioactivity of these two scaffolds, we must first analyze their physicochemical and spatial properties:

  • Conformational Rigidity vs. Flexibility: Piperazine is predominantly locked in a rigid chair conformation. This rigidity reduces the entropic penalty upon target binding and projects substituents in highly predictable equatorial or axial vectors. In contrast, the 7-membered diazepane ring is highly flexible, existing in multiple interconverting conformers (e.g., twist-chair, boat). This flexibility allows diazepane to undergo "induced fit" adaptations within complex binding pockets, but at a higher entropic cost.

  • Metabolic Stability (CYP450 Susceptibility): Piperazine generally exhibits superior metabolic stability. The expansion to a diazepane ring increases lipophilicity and exposes additional alpha-protons, making the 7-membered ring highly susceptible to cytochrome P450-mediated alpha-carbon oxidation and subsequent ring opening or N-dealkylation[1].

  • Basicity (pKa): The additional carbon in diazepane increases the distance between the two nitrogen atoms, reducing their inductive electron-withdrawing effect on one another. Consequently, diazepane nitrogens typically exhibit slightly higher basicity compared to their piperazine counterparts, altering the molecule's ionization state at physiological pH.

SAR_Logic Hit Hit Compound (Bis-Nitrogen Scaffold) Pip Piperazine (6-Membered) Rigid Chair Conformation Hit->Pip Diaz Diazepane (7-Membered) Flexible Conformers Hit->Diaz Affinity Suboptimal Target Affinity (Steric Clashes) Pip->Affinity If observed Metab High Microsomal Clearance (CYP450 Oxidation) Diaz->Metab If observed Opt1 Contract Ring to Piperazine Improves Metabolic Stability Metab->Opt1 SAR Optimization Opt2 Expand Ring to Diazepane Alters Exit Vectors for Fit Affinity->Opt2 SAR Optimization

Fig 1. SAR decision matrix for optimizing bis-nitrogen heterocyclic scaffolds.

Comparative Bioactivity Case Studies

The choice between these analogs is highly context-dependent, driven by the specific geometry of the target protein and the pharmacokinetic requirements of the program.

Case Study A: Enhanced Affinity via Diazepane (SARS-CoV-2 Mpro Inhibitors)

In the optimization of a SARS-CoV-2 Main Protease (Mpro) inhibitor series, researchers discovered that expanding the central piperazine ring to a diazepane ring resulted in up to a 10-fold increase in inhibitory activity[2]. The best piperazine derivative (GC-78-HCl) exhibited an IC50 of 170 nM. By introducing the extra methylene group, the diazepane analog (Compound 119) achieved an IC50 of 16 nM. The flexibility of the diazepane ring allowed the benzylic amine moiety to optimally orient itself within the Mpro binding pocket, overcoming the steric limitations of the rigid piperazine chair[2].

Case Study B: Rescuing Metabolic Stability via Piperazine (Kinase Inhibitors)

Conversely, ring contraction is a proven strategy for mitigating poor pharmacokinetics. In the development of mammalian target of rapamycin (mTOR) inhibitors, an initial lead containing an aza-bicyclo 7-membered ring (Compound 66) was rapidly degraded by Phase I/II metabolism in liver microsomes[1]. By contracting the scaffold to an N-methylpiperazine ring (Compound 68), researchers drastically reduced CYP450-mediated oxidation, yielding a highly stable analog suitable for in vivo efficacy models[1].

Case Study C: Rigid GPCR Targeting (5-HT7 Receptors)

For G-protein coupled receptors (GPCRs), structural rigidity is often paramount for selectivity and affinity. In a study of 5-HT7 receptor antagonists, the piperazine ring proved optimal. Replacing the piperazine core with a homopiperazine (diazepane) resulted in a significant drop in affinity (Compound 42, Ki = 148 nM), demonstrating that the precise spatial alignment afforded by the 6-membered ring was critical for anchoring the ligand to the aspartate residue in the receptor's binding cleft[3].

Quantitative Data Summary

Target ClassLead ScaffoldAnalog TypeBioactivity (IC50 / Ki)Metabolic Stability ImpactReference
Viral Protease (Mpro) Compound 119DiazepaneIC50 = 16 nMNeutral (Similar ADME)[2]
Viral Protease (Mpro) GC-78-HClPiperazineIC50 = 170 nMNeutral (Similar ADME)[2]
Kinase (mTOR) Compound 667-Membered AzaN/ARapidly Metabolized (MLM)[1]
Kinase (mTOR) Compound 68PiperazineN/AHighly Stable (MLM)[1]
GPCR (5-HT7) Model Cmpd 2PiperazineHigh AffinityN/A[3]
GPCR (5-HT7) Compound 42DiazepaneKi = 148 nM (Moderate)N/A[3]

Self-Validating Experimental Methodologies

To accurately compare these analogs in your own lab, you must employ robust, self-validating assay systems. Below are the definitive protocols for evaluating target inhibition and metabolic stability.

Protocol 1: FRET-Based Enzymatic Inhibition Assay (Target Affinity)

Causality: Fluorescence Resonance Energy Transfer (FRET) allows for real-time kinetic monitoring of enzyme velocity. By measuring the initial velocity (


) rather than an endpoint, we prevent substrate depletion artifacts and ensure steady-state Michaelis-Menten kinetics.
  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA). Crucial: Add 1 mM DTT immediately before use to maintain the catalytic cysteine residues in a reduced state.

  • Compound Dilution: Serially dilute piperazine and diazepane analogs in 100% DMSO, then transfer to a 384-well black microplate (final DMSO concentration

    
     1% to prevent enzyme denaturation).
    
  • Pre-Incubation: Add the target enzyme to the compound wells and incubate for 30 minutes at 37°C. Causality: This step allows slow-binding inhibitors (common with flexible diazepanes) to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the FRET peptide substrate to initiate the reaction.

  • Kinetic Read & Analysis: Monitor fluorescence (e.g., Ex 340 nm / Em 490 nm) continuously for 20 minutes. Calculate the initial velocity from the linear slope. Plot % inhibition vs. log[Compound] and fit to a four-parameter non-linear regression to determine the IC50.

AssayWorkflow Prep 1. Reagent Prep (HEPES, DTT, Substrate) Incubate 2. Pre-incubation (Equilibrium Binding) Prep->Incubate FRET 3. FRET Kinetic Read (Initial Velocity) Incubate->FRET Analysis 4. IC50 Calculation (Non-linear Regression) FRET->Analysis

Fig 2. Self-validating FRET assay workflow for quantifying target inhibition.

Protocol 2: In Vitro Microsomal Stability Assay (Pharmacokinetics)

Causality: Because diazepanes are highly prone to CYP450 oxidation, assessing Phase I metabolic clearance is mandatory. Liver microsomes provide a concentrated source of these enzymes.

  • System Assembly: In a 96-well plate, combine 1

    
    M of the test compound with pooled Human or Rat Liver Microsomes (HLM/RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes. Causality: This allows the lipophilic compounds to partition into the microsomal lipid membranes where the CYP enzymes reside.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At defined intervals (0, 5, 15, 30, 60 minutes), remove a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction, and precipitates the proteins for clean LC-MS/MS injection.
  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the elimination rate constant (
    
    
    
    ) of the parent compound.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. National Institutes of Health (NIH) / PMC. Retrieved from:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI. Retrieved from:[Link]

Sources

Technical Guide: Spectroscopic Identification of 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

[1]

Executive Summary & Analytical Challenge

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane is a pharmacophore fragment frequently utilized in CNS drug discovery.[1] Its structure combines a flexible, semi-polar 1,4-diazepane ring with an electron-deficient 3,5-difluorobenzyl moiety.[1]

The Analytical Challenge: Identifying this compound via Infrared (IR) spectroscopy presents a specific challenge: Spectral Overlap .[1] The C-F stretching vibrations (1000–1400 cm⁻¹) are among the strongest in the IR spectrum and frequently mask the weaker C-N stretching bands of the diazepane ring. Furthermore, the molecule often exists as a hygroscopic oil or low-melting solid, making traditional KBr pelletization difficult.

This guide compares the performance of ATR-FTIR (Attenuated Total Reflectance) against Transmission FTIR (KBr) and Raman Spectroscopy to determine the most robust identification protocol.[1]

Structural Deconstruction & Spectral Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational contributors.

Functional GroupModeExpected Frequency (cm⁻¹)IntensityDiagnostic Value
Secondary Amine (N-H) Stretch3300–3350Weak/BroadHigh: Confirms the free diazepane nitrogen.[1] Disappears in tertiary analogs.[1]
Aromatic C-H Stretch3010–3080WeakMedium: Differentiates from aliphatic impurities.[1]
Aliphatic C-H Stretch2800–2950MediumLow: Common to all organic binders/solvents.[1]
Aromatic Ring Skeletal1590–1620MediumHigh: Characteristic of the benzyl system.
C-F (Aryl) Stretch1150–1350Very Strong Critical: The dominant feature.[1] Often appears as a doublet or broad complex.[1]
C-H (3,5-Subst.) OOP Bend840–880 & 680–700StrongHigh: Confirms the meta-difluoro substitution pattern.[1]

Comparative Analysis of Identification Techniques

This section objectively compares three analytical approaches for identifying 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane.

Method A: ATR-FTIR (Diamond Crystal)[1]
  • Status: Industry Standard for QC/ID.

  • Mechanism: Measures changes in the totally internally reflected infrared beam when the sample contacts the crystal (evanescent wave).

  • Performance:

    • Pros: Requires zero sample preparation.[1][2] Ideal for the "sticky oil" consistency of free-base diazepanes.[1] Easy to clean.

    • Cons: Lower sensitivity than transmission.[1] Peak shifts (optical effect) compared to library KBr spectra.

    • Verdict: Preferred for routine identification and purity checks.[1]

Method B: Transmission FTIR (KBr Pellet)[1][3]
  • Status: Classical Reference Method.[1]

  • Mechanism: Beam passes directly through a diluted sample matrix.[1]

  • Performance:

    • Pros: Highest spectral resolution. Matches historical spectral libraries.

    • Cons: High Risk. The secondary amine in the diazepane ring is basic and hygroscopic; it can react with KBr or absorb atmospheric water during grinding, creating broad O-H interference bands that obscure the N-H stretch.

    • Verdict: Not Recommended unless the sample is a stable hydrochloride salt.[1]

Method C: Raman Spectroscopy (1064 nm excitation)[1]
  • Status: Complementary Technique.

  • Mechanism: Inelastic light scattering based on polarizability changes.[1]

  • Performance:

    • Pros: C-F bonds are weak in Raman , whereas the aromatic ring "breathing" modes are very strong. This unmasks the diazepane skeletal vibrations that are hidden in IR.

    • Cons: Fluorescence interference (though reduced at 1064 nm).[1]

    • Verdict: Excellent Validation Tool. Use if IR results are ambiguous regarding the ring substitution.[1]

Experimental Protocol: ATR-FTIR Identification

Objective: Obtain a validated identification spectrum for the target molecule.

Step-by-Step Methodology
  • System Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

    • Critical Check: Background CO₂ peaks (2350 cm⁻¹) should be minimal.[1]

  • Sample Application:

    • If Liquid/Oil: Pipette 10 µL onto the center of the crystal.

    • If Solid: Place 5 mg on the crystal and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1][3]

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Correction: Apply "ATR Correction" algorithm (if comparing to a KBr library) to adjust for penetration depth differences.

  • Validation Criteria (Pass/Fail):

    • Criterion 1: Presence of weak N-H stretch ~3320 cm⁻¹.[1]

    • Criterion 2: Strong C-F bands between 1100–1350 cm⁻¹.[1]

    • Criterion 3: Absence of broad O-H band (3400 cm⁻¹) indicating dry sample.[1]

    • Criterion 4: Meta-substitution OOP bands present at ~850 cm⁻¹.[1]

Visualizing the Workflow

AnalyticalWorkflowStartSample Received(1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane)StateCheckPhysical State CheckStart->StateCheckKBrKBr Pellet(Risk: Hygroscopic)StateCheck->KBrSolid (Salt form only)ATRDiamond ATR(Preferred)StateCheck->ATROil / Free BaseProcessData Processing(Baseline Corr + ATR Corr)KBr->ProcessATR->ProcessValidationPeak Validation(C-F, N-H, OOP)Process->Validation

Caption: Decision matrix for selecting the optimal sampling technique based on the physical state of the diazepane derivative.

Detailed Spectral Data Interpretation

The following table synthesizes data from general spectroscopic principles regarding fluorinated aromatics and cyclic amines.

Wavenumber Region (cm⁻¹)AssignmentInterpretation for this Molecule
3300 – 3350 ν(N-H)Secondary Amine Stretch. Crucial for distinguishing the 1,4-diazepane from N-alkylated impurities.[1] Usually a weak, single band.
3000 – 3100 ν(C-H) arAromatic C-H. Indicates the presence of the benzyl ring.
2800 – 2950 ν(C-H) aliphDiazepam Ring C-H. Multiple bands corresponding to the -CH₂-CH₂- and -CH₂-N- groups.[1]
1590 – 1620 ν(C=C)Aromatic Ring Breathing. Often split due to the asymmetric mass of the benzyl group.
1450 – 1470 δ(CH₂)Scissoring. Deformation of the methylene groups in the diazepane ring.
1100 – 1350 ν(C-F)Aryl Fluorine Stretch. The "Fingerprint" driver.[1] Expect very intense, broad absorption in this region, obscuring C-N stretches.
1000 – 1050 ν(C-N)C-N Stretch. Likely visible as a shoulder on the strong C-F bands.[1]
840 – 880 γ(C-H)OOP Bending (1,3,5-subst). Diagnostic for the meta-difluoro substitution. Confirms the fluorine positions are correct.
680 – 700 γ(C-H)OOP Bending. Secondary confirmation of the aromatic substitution pattern.
Logic Map: Peak Identification

PeakLogicSpectrumIR Spectrum ObservedRegion1Region: 3300-3400 cm⁻¹Spectrum->Region1Region2Region: 1100-1350 cm⁻¹Spectrum->Region2Region3Region: 800-900 cm⁻¹Spectrum->Region3NHPeak Present?YES: Secondary Amine (Target)NO: Tertiary Amine (Impurity)Region1->NHCFStrong Broad Band?YES: Fluorinated AromaticNO: Wrong MoleculeRegion2->CFOOPBand at ~850 cm⁻¹?YES: 1,3,5-SubstitutionNO: Ortho/Para IsomerRegion3->OOP

Caption: Logical flow for validating the molecular structure based on three key spectral regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard text for IR interpretation of amines and aromatics).

  • NIST Chemistry WebBook. Infrared Spectra of Benzyl Derivatives. National Institute of Standards and Technology.[5] [Link][1]

  • Socrates, G. (2004).[1][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Authoritative source for C-F and C-N vibrational frequencies).[1]

  • Specac Application Notes. ATR vs. Transmission Spectroscopy. [Link]

Comparative Guide: Chromatographic Separation of 3,5-Difluoro vs. 2,4-Difluoro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of regioisomers, specifically 3,5-difluorophenyl and 2,4-difluorophenyl analogs, represents a classic "critical pair" challenge in medicinal chemistry. While these isomers share identical molecular weights and nearly identical lipophilicity (


), their electronic distributions and three-dimensional shapes differ significantly.

The Verdict: Standard alkyl phases (C18) are generally insufficient for baseline resolution of these isomers without excessive run times. The Pentafluorophenyl (PFP) stationary phase is the superior alternative, offering orthogonal selectivity driven by dipole-dipole interactions and shape selectivity. Supercritical Fluid Chromatography (SFC) serves as a high-throughput alternative for preparative scales.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To resolve these isomers, we must exploit differences beyond hydrophobicity.[1]

The Isomer Challenge
  • 2,4-Difluoro Isomer: The fluorine atoms are located at the ortho and para positions relative to the primary attachment. This creates a significant net dipole moment and an electron-rich localized region.

  • 3,5-Difluoro Isomer: The fluorine atoms are in the meta positions. This arrangement is more symmetrical, resulting in a distinct electrostatic potential map and often a lower effective dipole moment relative to the stationary phase interface.

The PFP Advantage (The "Fluorine Effect")

PFP phases utilize a propyl-pentafluorophenyl ligand. The aromatic ring is electron-deficient (Lewis acid) due to the five fluorine atoms.[2]

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring interacts with the electron-rich
    
    
    -cloud of the analyte's phenyl ring.
  • Dipole-Dipole Interaction: The strong dipole of the C-F bonds in the PFP phase interacts specifically with the dipole vectors of the analyte. The 2,4-isomer (high dipole) interacts differently than the 3,5-isomer.

  • Shape Selectivity: The rigid PFP ring provides steric discrimination that alkyl chains (C18) cannot.

Mechanism Visualization

The following diagram illustrates the multi-modal interaction mechanism on a PFP phase compared to the single-mode interaction on C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_C18 Difluoro Isomers (Hydrophobic Only) C18_Phase->Analyte_C18 Van der Waals (Weak Selectivity) PFP_Phase PFP Ligand (Electron Deficient Ring) Dipole Dipole-Dipole (High Specificity) PFP_Phase->Dipole PiPi Pi-Pi Stacking (Electronic Contrast) PFP_Phase->PiPi Shape Shape Selectivity (Steric Fit) PFP_Phase->Shape Result Baseline Separation (Rs > 2.0) Dipole->Result Resolves 2,4 vs 3,5 PiPi->Result Shape->Result

Caption: Figure 1. Mechanistic comparison showing the multi-modal retention mechanisms of PFP phases versus the single-mode hydrophobicity of C18.

Comparative Performance Guide

The following table synthesizes experimental expectations for separating a hypothetical mixture of 2,4- and 3,5-difluorobenzoic acid (or similar analogs).

FeatureMethod A: Standard C18 Method B: PFP (Recommended) Method C: SFC (2-PIC)
Primary Mechanism Hydrophobic InteractionDipole-Dipole +

-

Polar Interactions + Solvation
Resolution (

)
< 1.0 (Co-elution likely)> 2.5 (Baseline) > 3.0 (Excellent)
Run Time Long (> 15 min) to force separationShort (< 8 min) Very Short (< 3 min)
Mobile Phase Water / AcetonitrileWater / Methanol (Critical)CO

/ Methanol
Robustness HighModerate (Requires equilibration)Moderate
Cost LowMediumHigh (Equipment)
Expert Insight on Mobile Phases
  • For PFP: Use Methanol (MeOH) rather than Acetonitrile (ACN). ACN is a dipole-aprotic solvent and can shield the dipole interactions between the analyte and the PFP phase, effectively "muting" the selectivity. MeOH allows the

    
    -
    
    
    
    and dipole mechanisms to dominate.

Validated Experimental Protocols

Protocol A: HPLC/UHPLC Separation (PFP Phase)

Recommended for QC, R&D, and purity profiling.

System: Agilent 1290 / Waters H-Class or equivalent. Column:

  • Option 1: Phenomenex Kinetex F5 (Core-shell), 2.6 µm, 100 x 2.1 mm.

  • Option 2: Supelco Ascentis Express F5, 2.7 µm.

  • Option 3: Agilent Poroshell 120 PFP.[2]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0 for ionizable compounds).

  • Solvent B: Methanol + 0.1% Formic Acid.

Gradient Method:

  • Equilibration: 5 minutes (PFP phases require longer equilibration than C18).

  • Step 0: 5% B (Hold 1 min).

  • Step 1: Linear ramp to 60% B over 8 minutes.

  • Step 2: Wash at 95% B.

Expected Outcome: The 2,4-difluoro isomer typically elutes later than the 3,5-difluoro isomer on PFP phases due to stronger dipole interactions with the stationary phase, though this can reverse depending on the specific core structure of the drug molecule. The key is the high


 (selectivity) value.
Protocol B: SFC Screening (High Throughput)

Recommended for Preparative Separation.

Column: Waters Viridis 2-PIC (2-Ethylpyridine) or Torus DIOL. Modifier: Methanol (no additives usually needed for neutrals; 0.2% isopropylamine for basic amines). Conditions: 150 bar BPR, 40°C. Gradient: 2% to 20% Modifier over 4 minutes.

Method Development Decision Tree

Use this logic flow to determine the optimal path for your specific molecule.

DecisionTree Start Start: Isomer Mixture (2,4- vs 3,5-difluoro) Check_Scale What is the Scale? Start->Check_Scale Analytical Analytical / QC (< 1 mg) Check_Scale->Analytical Prep Purification / Isolation (> 100 mg) Check_Scale->Prep Step1 Screen C18 w/ MeOH (Check Resolution) Analytical->Step1 SFC_Screen Screen SFC (Torus 2-PIC) Prep->SFC_Screen ResCheck Rs > 1.5? Step1->ResCheck Success_C18 Use C18 (Validate) ResCheck->Success_C18 Yes Fail_C18 Switch to PFP Phase (Methanol Mobile Phase) ResCheck->Fail_C18 No (Co-elution) Optimize_PFP Optimize Gradient (Temp: 25-40°C) Fail_C18->Optimize_PFP SFC_Result High Throughput Separation SFC_Screen->SFC_Result

Caption: Figure 2. Decision matrix for selecting the appropriate chromatographic technique based on scale and initial resolution.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3888EN. Link

  • Thermo Fisher Scientific. (2012). Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Application Note ANCCSCETISOMER. Link

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Technical Report. Link

  • Bell, D. S. (2015). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC". LCGC North America, 33(10). Link

  • Waters Corporation. (2013). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note 720004639EN. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.